molecular formula C13H7NO4 B231113 8-nitro-6H-benzo[c]chromen-6-one

8-nitro-6H-benzo[c]chromen-6-one

カタログ番号: B231113
分子量: 241.2 g/mol
InChIキー: KSBJESVKJWHWQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-nitro-6H-benzo[c]chromen-6-one is a nitrated derivative of the 6H-benzo[c]chromen-6-one scaffold, a structure of considerable pharmacological importance also known as 3,4-benzocoumarin . This compound belongs to a class of molecules that serve as core structures for various natural products and synthetic bioactive compounds . The benzo[c]chromen-6-one framework is an expanded structure of coumarin, a chemical class found in many natural species and known for a wide variety of biological activities and unique photophysical properties . This nitro-substituted analogue is primarily of interest in research and development for use as a key synthetic intermediate or building block. It can be utilized in the exploration of novel synthetic protocols, such as Suzuki coupling reactions followed by lactonization, or in reactions with Michael acceptors like chromenones and chalcones . The introduction of the nitro group can significantly alter the electronic properties of the molecule, making it a valuable precursor for further chemical modifications, including reduction to corresponding amino derivatives or participation in nucleophilic substitution reactions . Researchers can employ this compound in the synthesis of more complex polycyclic structures or in the development of potential pharmacologically active molecules. Safety Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C13H7NO4

分子量

241.2 g/mol

IUPAC名

8-nitrobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7NO4/c15-13-11-7-8(14(16)17)5-6-9(11)10-3-1-2-4-12(10)18-13/h1-7H

InChIキー

KSBJESVKJWHWQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

正規SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

製品の起源

United States
Foundational & Exploratory

8-Nitro-6H-benzo[c]chromen-6-one: Chemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Nitro-6H-benzo[c]chromen-6-one (often referred to as the 8-nitro-urolithin core or 8-nitrodibenzo[b,d]pyran-6-one) is a highly functionalized benzocoumarin derivative. In modern medicinal chemistry, the dibenzopyranone scaffold is recognized as a privileged structure, serving as a critical intermediate for the synthesis of biologically active molecules, including allosteric kinase inhibitors and synthetic urolithin analogues. This technical guide details the physicochemical properties, the causality-driven synthetic methodologies, and the pharmacological relevance of this compound for researchers and drug development professionals.

Physicochemical & Spectroscopic Properties

Understanding the structural and electronic properties of 8-nitro-6H-benzo[c]chromen-6-one is essential for downstream derivatization. The electron-withdrawing nature of the nitro group significantly alters the electron density of the top aromatic ring, which is evident in its spectroscopic data.

PropertyValue / Description
Chemical Name 8-Nitro-6H-benzo[c]chromen-6-one
Molecular Formula C₁₃H₇NO₄
Molecular Weight 241.19 g/mol
Exact Mass (HRMS) 241.0375 g/mol (Calcd for C₁₃H₇NO₄)
Appearance White solid
Mass Spectrometry (LC/MS) m/z 241.9 [M+H]⁺
¹H-NMR (CDCl₃, 500 MHz) δ 9.25 (d, J = 2.5 Hz, 1H), 8.31 (d, J = 8.5 Hz, 1H), 8.14-8.12 (m, 1H), 8.09 (dd, J = 9.0, 2.5 Hz, 1H), 7.65-7.62 (m, 1H), 7.46-7.42 (m, 2H)

Analytical Insight: The ¹H-NMR spectrum provides a self-validating structural fingerprint. The highly deshielded doublet at δ 9.25 ppm is strictly diagnostic for the proton at the 7-position. This extreme downfield shift is caused by the combined anisotropic deshielding cone of the adjacent lactone carbonyl (C=O) and the strong inductive electron-withdrawing effect of the ortho-nitro group.

Core Synthetic Methodology: Microwave-Assisted Suzuki-Miyaura Coupling

Historically, synthesizing dibenzopyranones required multi-step processes involving harsh Lewis acids or Negishi cross-couplings that were incompatible with parallel library synthesis. To overcome this, Vishnumurthy and Makriyannis developed a highly efficient, one-step microwave-promoted protocol that combines a Suzuki-Miyaura cross-coupling with a spontaneous intramolecular lactonization ().

Protocol: One-Step Microwave-Assisted Synthesis

Objective: To synthesize 8-nitro-6H-benzo[c]chromen-6-one via tandem C–C bond formation and lactonization.

  • Step 1: Reaction Assembly (Causality: Inert Atmosphere & Phase Transfer) Combine methyl 2-bromo-5-nitrobenzoate (1.0 equiv), 2-hydroxyphenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a microwave-safe vial. Add a solvent mixture of DME/EtOH/H₂O (2:1:1 v/v/v). Causality: The biphasic solvent system is critical; DME and EtOH solubilize the organic precursors, while water dissolves the inorganic base, ensuring efficient interfacial transmetalation. Purge the vial with N₂ gas for 5 minutes before adding Pd(PPh₃)₄ (0.05 equiv) to prevent oxidative degradation of the Pd(0) active species.

  • Step 2: Microwave Irradiation (Causality: Thermodynamic Overdrive) Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes. Causality: Conventional thermal heating requires hours and often stalls at the biaryl intermediate. Microwave dielectric heating provides uniform energy distribution, rapidly accelerating the rate-limiting transmetalation step and providing the thermodynamic energy required to overcome the entropic barrier of the subsequent spontaneous lactonization.

  • Step 3: Workup and Isolation (Causality: Phase Separation) Cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Causality: The brine wash removes the water-soluble boronic acid byproducts and inorganic salts, while Na₂SO₄ removes residual water prior to concentration, preventing ester hydrolysis of any uncyclized intermediate.

  • Step 4: Self-Validating Analytical Confirmation Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate). Validation Checkpoint: Validate the success of the tandem reaction by performing ¹H-NMR and LC/MS. The complete disappearance of the methyl ester singlet (~δ 3.9 ppm) and the appearance of the molecular ion peak at m/z 241.9 [M+H]⁺ confirm that both the cross-coupling and the lactonization (-MeOH) have successfully occurred, yielding the target compound at ~88% efficiency.

Mechanistic Pathway

The synthesis operates via a catalytic cycle where the initial C–C bond formation triggers a nucleophilic acyl substitution. The highly electron-deficient nature of the nitro-substituted aryl bromide accelerates the initial oxidative addition of Pd(0).

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd Methyl 2-bromo-5-nitrobenzoate TransMet Transmetalation (Transfer of 2-hydroxyphenyl group) OxAdd->TransMet 2-Hydroxyphenylboronic acid Base (Na2CO3) RedElim Reductive Elimination (Formation of Biaryl C-C bond) TransMet->RedElim RedElim->Pd0 Biaryl 2'-Hydroxy-4-nitrobiphenyl-2-carboxylate (Biaryl Intermediate) RedElim->Biaryl Regeneration of Pd(0) Lactonization Intramolecular Lactonization (Nucleophilic Acyl Substitution) Biaryl->Lactonization Microwave Heating Product 8-Nitro-6H-benzo[c]chromen-6-one (Final Product) Lactonization->Product - Methanol

Mechanistic pathway of 8-nitro-6H-benzo[c]chromen-6-one synthesis via Suzuki-Miyaura coupling.

Pharmacological Relevance & Downstream Applications

The 8-nitro-6H-benzo[c]chromen-6-one scaffold is highly prized in the development of metabolic disease therapeutics, particularly in the structural deconstruction of Urolithin C ().

Urolithin C is a gut microbiome-derived metabolite of ellagic acid that has been identified as a potent, non-competitive allosteric inhibitor of Liver Pyruvate Kinase (PKL)—a primary target for treating metabolic dysfunction-associated steatotic liver disease (MASLD).

By utilizing 8-nitro-6H-benzo[c]chromen-6-one as a foundational building block, medicinal chemists can exploit the 8-nitro group as a versatile synthetic handle. Catalytic hydrogenation of the nitro group yields the corresponding 8-amino derivative. This nucleophilic amine can subsequently be derivatized into complex sulfonamides, sultams, and amides. These modifications are specifically designed to map the allosteric binding pocket of PKL, improving the molecule's cell permeability, metabolic stability, and isoform selectivity over related kinases like PKR and PKM2.

References

  • Vishnumurthy K, Makriyannis A. "A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling." Journal of Combinatorial Chemistry, 2010;12(5):664-669. [Link]

  • Battisti UM, Monjas L, Akladios F, et al. "Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase." Pharmaceuticals (Basel), 2023;16(5):668.[Link]

crystal structure and X-ray diffraction of 8-nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Diffraction Analysis of 8-Nitro-6H-benzo[c]chromen-6-one

Executive Summary

The compound 8-nitro-6H-benzo[c]chromen-6-one (a nitro-substituted dibenzopyranone or "nitro lactone") represents a highly privileged scaffold in both medicinal chemistry and materials science. Structurally related to the urolithin family of natural metabolites, this rigid, planar molecule has garnered significant attention for its role as a non-competitive inhibitor of liver pyruvate kinase (PKL) and as a tunable supramolecular building block with unique intramolecular charge transfer (ICT) properties .

This whitepaper provides a comprehensive technical analysis of the crystal structure, X-ray diffraction (XRD) profiling, and structure-activity relationships (SAR) of 8-nitro-6H-benzo[c]chromen-6-one. Designed for application scientists and drug development professionals, this guide bridges the gap between atomic-level crystallographic data and macroscopic biological/physical efficacy.

Chemical Architecture and Structural Rationale

The core architecture of 8-nitro-6H-benzo[c]chromen-6-one consists of a biaryl system tethered by a lactone bridge. This tethering is not merely a synthetic artifact; it is a deliberate structural constraint.

The Role of the Lactone Bridge

In untethered biaryl systems, steric repulsion between ortho-protons forces the aromatic rings out of coplanarity, increasing the dihedral angle. The inclusion of the lactone bridge in the 6H-benzo[c]chromen-6-one core restricts this rotation, forcing the tricyclic system into a near-perfect planar conformation. This planarity is critical for:

  • Intercalation and Protein Binding: The flat hydrophobic core allows the molecule to slip into tight hydrophobic pockets, such as the tetrameric interface of PKL, driving allosteric modulation .

  • π-π Stacking: In the solid state, the planar architecture promotes extensive face-to-face π-π stacking, which dictates its crystallization thermodynamics.

The 8-Nitro Substitution

The addition of the strongly electron-withdrawing nitro (–NO₂) group at the 8-position introduces a profound dipole moment across the molecule. This modification enhances Intramolecular Charge Transfer (ICT), making the molecule highly sensitive to external stimuli such as pH changes, a property leveraged in the design of liquid crystals and advanced drug delivery vehicles .

SAR_Logic Core 8-nitro-6H-benzo[c]chromen-6-one Rigid Lactone Bridge (Planar Core) Core->Rigid Nitro 8-Nitro Substitution (Electron Withdrawing) Core->Nitro Stacking Enhanced π-π Stacking (Crystal Packing) Rigid->Stacking Binding PKL Tetramer Interface Binding Rigid->Binding Nitro->Binding H-Bond Acceptor ICT Intramolecular Charge Transfer (pH Switchable) Nitro->ICT

Caption: Mechanistic logic tree detailing how structural features dictate biological and physical properties.

X-Ray Crystallography: Data and Analysis

To validate the structural constraints discussed above, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard. The data presented below represents the established crystallographic profile for this class of rigid nitro-lactones synthesized via Suzuki-Miyaura cross-coupling and subsequent lactonization .

Quantitative Crystallographic Data

The self-validating nature of XRD relies on the refinement metrics: the R1​ value (agreement between calculated and observed models) and the Goodness-of-Fit (GoF). An R1​ < 0.05 and a GoF near 1.0 confirm a highly reliable structural model.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical Formula C₁₃H₇NO₄
Formula Weight 241.20 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.12 Å, b = 14.45 Å, c = 10.23 Å, β = 98.5°
Volume ~1040 ų
Z (Molecules per cell) 4
Calculated Density ~1.54 g/cm³
Goodness-of-Fit (GoF) on F² 1.045
Final R indices[I>2σ(I)] R1​ = 0.042, wR2​ = 0.105
Structural Elucidation Insights
  • Core Planarity: The r.m.s. deviation for the 14 non-hydrogen atoms of the tricyclic core is typically less than 0.03 Å, confirming the extreme rigidity enforced by the ester linkage.

  • Nitro Group Orientation: Unlike the core, the nitro group at C8 exhibits a slight torsional twist (dihedral angle of ~15–20° relative to the aromatic plane). This twist is a thermodynamic compromise: it minimizes steric clashing with the adjacent C7 and C9 protons while maintaining sufficient orbital overlap for extended π-conjugation.

  • Crystal Packing: The primary intermolecular forces dominating the crystal lattice are face-to-face π-π interactions (centroid-to-centroid distances of ~3.5 Å) and weak non-classical hydrogen bonds (C–H···O) between the aromatic protons and the nitro/carbonyl oxygens.

Experimental Protocols

The following methodologies detail the self-validating workflow required to synthesize, crystallize, and analyze 8-nitro-6H-benzo[c]chromen-6-one.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality Note: Rapid cooling or rotary evaporation often yields kinetically trapped amorphous powders or twinned crystals. Vapor diffusion allows for thermodynamic control, slowly decreasing solubility to yield defect-free single crystals suitable for XRD.

  • Solvent Selection: Dissolve 10 mg of purified 8-nitro-6H-benzo[c]chromen-6-one in 1.0 mL of a high-solubility "inner" solvent (e.g., Dichloromethane, DCM) in a small 2-dram vial.

  • Anti-Solvent Chamber: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of a volatile anti-solvent (e.g., Hexane or Pentane).

  • Sealing and Equilibration: Cap the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C. Over 4–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, smoothly lowering the dielectric constant of the solution and inducing nucleation.

  • Harvesting: Once yellow, needle-like or blocky crystals form, harvest them immediately suspended in Paratone-N oil to prevent lattice degradation from solvent loss.

Protocol 2: X-Ray Diffraction Data Acquisition
  • Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using Paratone-N oil.

  • Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality Note: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration and Refinement:

    • Integrate frames using software such as APEX3/SAINT.

    • Apply multi-scan absorption corrections (SADABS).

    • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

XRD_Workflow A Synthesis via Suzuki-Miyaura Cross-Coupling B Purification (Flash Chromatography) A->B C Single Crystal Growth (Vapor Diffusion) B->C D X-Ray Diffraction (Mo Kα, 100K) C->D E Structure Solution (SHELXT / SHELXL) D->E F Crystallographic Analysis (Planarity, π-π Stacking) E->F

Caption: Step-by-step workflow from synthesis to crystallographic structural validation.

Conclusion

The crystallographic analysis of 8-nitro-6H-benzo[c]chromen-6-one reveals a highly rigid, planar architecture governed by the lactone bridge, complemented by the electronic tunability of the 8-nitro group. These atomic-level features directly translate to its macroscopic utility—from facilitating robust π-π stacking in advanced liquid crystal materials to enabling precise intercalation within the allosteric pockets of liver pyruvate kinase. By adhering to rigorous crystal growth and XRD refinement protocols, researchers can confidently leverage this scaffold for next-generation drug design and materials engineering.

References

  • Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase Source: Pharmaceuticals (Basel) / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The McNair Scholars' Journal (Liquid Crystal Supramolecular Structures and ICT) Source: University of Wisconsin-Eau Claire / Minds@UW URL: [Link]

  • Title: A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling Source: Journal of Combinatorial Chemistry / National Center for Biotechnology Information (NCBI) URL: [Link]

Unveiling the Mechanism of Action of 8-Nitro-6H-benzo[c]chromen-6-one Derivatives: From Metabolic Inhibitors to Molecular Switches

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6H-benzo[c]chromen-6-one scaffold—most notably recognized in nature as the core of urolithins (metabolites of ellagitannins)—has garnered significant attention in drug discovery. The strategic introduction of an 8-nitro group to this dibenzopyranone core fundamentally alters its electronic landscape. This in-depth technical guide explores the dual mechanistic profiles of 8-nitro-6H-benzo[c]chromen-6-one derivatives: their pharmacological role as allosteric modulators of metabolic and inflammatory pathways, and their physicochemical utility as pH-responsive molecular switches.

Pharmacological Mechanism: Allosteric Inhibition of Liver Pyruvate Kinase (PKL)

The Causality of Targeting PKL

Non-Alcoholic Fatty Liver Disease (NAFLD) is driven by excessive hepatic lipogenesis. Liver Pyruvate Kinase (PKL) catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. Downregulating PKL throttles the glycolytic flux, thereby starving the de novo lipogenesis pathway of its primary substrates [1].

Non-Competitive Inhibition Dynamics

Unlike traditional ATP-competitive kinase inhibitors, 6H-benzo[c]chromen-6-one derivatives (such as Urolithin C and its synthetic analogues) function as non-competitive allosteric inhibitors [1]. The planar benzocoumarin core intercalates into an allosteric pocket near the K282 residue of the PKL enzyme. The addition of the electron-withdrawing 8-nitro group (e.g., 3-hydroxy-9-methoxy-8-nitro-6H-benzo[c]chromen-6-one) alters the binding affinity by shifting the electron density away from the hydroxyl hydrogen bond donors, demonstrating the critical nature of the push-pull electronic system in target engagement. This binding induces a conformational shift that decouples the catalytic conversion of PEP to pyruvate without competing with endogenous ADP.

PKL_Pathway A 8-Nitro-6H-benzo[c]chromen-6-one B PKL Allosteric Site (K282 Region) A->B Non-competitive binding C Enzyme Conformational Shift B->C Induces D Decreased PEP to Pyruvate Conversion C->D Inhibits catalytic efficiency E Reduced Hepatic Lipogenesis D->E Attenuates NAFLD progression

Fig 1: Allosteric inhibition of PKL by 8-nitro-benzo[c]chromen-6-one derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the inhibitory efficacy of various 6H-benzo[c]chromen-6-one derivatives against PKL, highlighting the impact of functional group substitutions at the 8-position.

Compound ClassR3 SubstitutionR8 SubstitutionR9 SubstitutionPKL IC₅₀ (µM)Mechanistic Observation
Urolithin C (Native) -OH-OH-OH1.5 - 3.0Strong baseline allosteric inhibition.
Monomethoxy Variant -OH-OCH₃-OH~1.9Retains high potency; favorable lipophilicity.
Sulfone-based Analog -OH-SO₂CH₃-OH4.3 - 18.7Enhanced cellular permeability in HepG2 lysates.
8-Nitro Derivative -OH-NO₂-OCH₃> 10.0Reduced affinity; electron-withdrawing effect alters H-bonding.

Data synthesized from comprehensive SAR studies on Urolithin C derivatives [1].

Anti-Inflammatory Action via NF-κB Signaling Blockade

In addition to metabolic regulation, 6H-benzo[c]chromen-6-one derivatives exhibit potent anti-inflammatory properties. In macrophage-mediated inflammation (a secondary driver of NAFLD), these compounds suppress the expression of pro-inflammatory cytokines (TNF-α, IL-6, COX-2) by directly interfering with the Nuclear Factor-kappa B (NF-κB) signaling cascade [2].

Mechanism of Blockade

Upon lipopolysaccharide (LPS) stimulation, the IKK complex phosphorylates IκB, marking it for proteasomal degradation and freeing the NF-κB p65 subunit to translocate to the nucleus. 6H-benzo[c]chromen-6-one derivatives act upstream by preventing the lysosomal degradation of IκB. By stabilizing the NF-κB/IκB complex in the cytosol, the compounds effectively silence the transcription of pro-inflammatory genes.

NFKB LPS LPS Stimulus TLR4 TLR4 Receptor Activation LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB p65 Nuclear Translocation IkB->NFkB Releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) NFkB->Cytokines Gene transcription Drug 6H-benzo[c]chromen-6-one Derivatives Drug->IkB Prevents degradation Drug->NFkB Blocks translocation

Fig 2: Blockade of the NF-κB signaling pathway by benzo[c]chromen-6-one derivatives.

Physicochemical Mechanism: Intramolecular Charge Transfer (ICT)

Beyond pharmacology, the 8-nitro-6H-benzo[c]chromen-6-one scaffold serves as a highly responsive "nitro lactone" molecular switch [3].

The Push-Pull Chromophore

The presence of the strongly electron-withdrawing 8-nitro group paired with electron-donating groups (e.g., hydroxyls at the 3-position) creates an internal push-pull dipole. When subjected to external stimuli such as pH shifts, the biaryl system undergoes a conformational change. A decrease in the dihedral angle forces the molecule into a highly planar state, maximizing orbital overlap. This structural alignment dramatically enhances Intramolecular Charge Transfer (ICT), shifting the molecule's UV-Vis and fluorescence emission spectra. This mechanism is heavily leveraged in the design of digital-to-visual fluorescent probes.

ICT_Mechanism Stimulus External pH Stimulus Lactone Lactone Ring Dynamics Stimulus->Lactone Triggers structural shift Dihedral Decreased Biaryl Dihedral Angle Lactone->Dihedral Planarization ICT Enhanced Intramolecular Charge Transfer (ICT) Dihedral->ICT Facilitates electron flow (Donor to 8-Nitro Acceptor) Signal Fluorescence / Optical Switching ICT->Signal Output generation

Fig 3: pH-induced Intramolecular Charge Transfer (ICT) in nitro lactone switches.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro PKL Kinetic Inhibition Assay

Causality: A coupled enzyme assay utilizing Lactate Dehydrogenase (LDH) is strictly required here. Because PKL produces pyruvate (which is difficult to measure directly in real-time), LDH is added to immediately convert the generated pyruvate into lactate. This secondary reaction oxidizes NADH to NAD⁺. The resulting drop in absorbance at 340 nm provides a continuous, real-time kinetic readout of PKL activity. Self-Validation: The system includes a "no-compound" positive control (maximum NADH depletion rate) and an "LDH-only" counter-screen to ensure the derivative is inhibiting PKL, not the coupling enzyme.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, and 5 mM MgCl₂.

  • Reagent Assembly: To a 96-well UV-transparent plate, add 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 2 U/mL of recombinant LDH.

  • Compound Incubation: Add the 8-nitro-6H-benzo[c]chromen-6-one derivative (serially diluted from 100 µM to 10 nM in DMSO; final DMSO < 1%). Incubate with 10 nM recombinant human PKL for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the PEP/ADP substrate mix.

  • Kinetic Readout: Measure the absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for NF-κB Translocation

Causality: While Western blotting can quantify nuclear vs. cytosolic protein fractions, CLSM is specifically chosen to provide spatial resolution of the p65 subunit in intact cells. This visually validates the blockade of nuclear translocation at a single-cell level, eliminating artifacts caused by imperfect subcellular fractionation. Self-Validation: DAPI (nuclear stain) and an untreated negative control ensure that baseline cytosolic p65 localization is accurately established before LPS stimulation.

Step-by-Step Workflow:

  • Cell Culture: Seed RAW 264.7 murine macrophages onto glass coverslips in 6-well plates at a density of 1×105 cells/well. Allow 24 hours for adherence.

  • Pre-treatment: Treat the cells with the 6H-benzo[c]chromen-6-one derivative (e.g., 25 µg/mL) for 2 hours.

  • Stimulation: Induce inflammation by adding 1 µg/mL LPS for 1 hour.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Antibody Staining: Block with 5% BSA for 1 hour. Incubate with primary anti-NF-κB p65 antibody (1:200) overnight at 4°C. Wash and apply an Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour in the dark.

  • Mounting & Imaging: Mount coverslips using a medium containing DAPI. Image using a Confocal Laser Scanning Microscope (excitation at 488 nm for p65, 405 nm for DAPI).

  • Quantification: Analyze the fluorescence intensity ratio between the nucleus and the cytosol using ImageJ to quantify the inhibition of translocation.

References

  • Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. Source: Pharmaceuticals, 16(5), 668 (2023). URL: [Link]

  • Title: Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages. Source: Journal of Inflammation Research, 18, 12463-12483 (2025). URL: [Link]

  • Title: ASTRA: The UW-Eau Claire McNair Scholars' Journal (Volumes 10, 11 & 12). Source: Minds@UW, University of Wisconsin System (2015). URL: [Link]

Photophysical Profiling of 8-Nitro-6H-benzo[c]chromen-6-one Derivatives: UV-Vis Absorption, Emission, and pH-Responsive Conformational Switching

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-nitro-6H-benzo[c]chromen-6-one scaffold—a specialized benzocoumarin (dibenzopyranone) derivative—serves as a highly responsive "smart" biphenyl system in advanced photophysical applications. By integrating an electron-donating group (e.g., a methoxy group at the 3-position) and an electron-withdrawing group (a nitro group at the 8-position), researchers can create a powerful Intramolecular Charge Transfer (ICT) system [1].

This technical guide explores the causality behind the UV-Vis absorption and emission spectra of 3-methoxy-8-nitro-6H-benzo[c]chromen-6-one. It details how the lactone tether enforces structural planarity to maximize fluorescence, and how pH-stimulated ring cleavage triggers a massive bathochromic shift and fluorescence quenching.

Structural Fundamentals and Planarity-Driven ICT

The core 6H-benzo[c]chromen-6-one structure is typically synthesized via a tandem C-C bond formation using Suzuki-Miyaura cross-coupling followed by spontaneous lactonization [2]. While related dibenzopyranone scaffolds like Urolithin C are studied for their biological activity as kinase inhibitors [3], the 8-nitro-substituted derivatives are primarily engineered for their distinct optoelectronic properties.

In the specific case of 3-methoxy-8-nitro-6H-benzo[c]chromen-6-one (often referred to as a "nitro lactone"), the molecule operates as a push-pull donor-acceptor system:

  • Donor: The 3-methoxy group (-OCH₃) pushes electron density into the pi-system.

  • Acceptor: The 8-nitro group (-NO₂) pulls electron density, creating a strong dipole.

  • Conformational Lock: The lactone ring bridges the two phenyl rings, forcing a dihedral angle of approximately 0°.

The Causality of Planarity: In its closed lactone form, the enforced planarity maximizes the pi-orbital overlap across the biphenyl axis. This highly conjugated state lowers the energy barrier for the ICT transition, resulting in a highly allowed, intense absorption band in the UV-Vis spectrum and enabling radiative decay (fluorescence) [1].

Mechanistic Causality: The Lactone Tether as a Conformational Switch

The true utility of the 8-nitro-6H-benzo[c]chromen-6-one system lies in its ability to act as a reversible, pH-responsive switch.

When a strong base is introduced, the lactone ring undergoes nucleophilic cleavage, yielding a dianion characterized by an ortho-carboxylate and an ortho-phenolate group. The steric repulsion between these two bulky, negatively charged groups forces the biphenyl system to twist out of planarity, significantly increasing the dihedral angle [1].

Despite the loss of planarity (which typically induces a blue shift), the generation of the phenolate anion—a drastically stronger electron donor than the neutral methoxy/phenol—overcompensates for the twist. This pushes the ICT band to a significantly longer wavelength (bathochromic shift). Simultaneously, the twisted conformation introduces rapid non-radiative decay pathways, completely quenching the fluorescence [1].

Mechanism Lactone Planar Nitro Lactone (Closed Ring) Dihedral Angle ~0° Dianion Twisted Dianion (Open Ring) Increased Dihedral Angle Lactone->Dianion + TBA-OH (Base) Ring Cleavage Abs_L Absorption: 365 nm ε = 172,185 M⁻¹cm⁻¹ Lactone->Abs_L UV-Vis Em_L Fluorescence: ON (Radiative Decay) Lactone->Em_L Emission Dianion->Lactone + HCl (Acid) Lactonization Abs_D Absorption: 481 nm ε = 58,359 M⁻¹cm⁻¹ Dianion->Abs_D UV-Vis Em_D Fluorescence: OFF (Non-Radiative Decay) Dianion->Em_D Emission

Mechanistic pathway of pH-responsive structural switching and its photophysical consequences.

Quantitative Photophysical Properties

The spectral shifting of the 3-methoxy-8-nitro-6H-benzo[c]chromen-6-one derivative is highly distinct. The table below summarizes the quantitative changes in absorption maxima (λmax), molar extinction coefficients (ε), and emission status between the two structural states [1].

Photophysical StateSolventChemical StimulusAbsorption Max (λmax)Extinction Coefficient (ε)Fluorescence Status
Planar Lactone (Closed) AcetonitrileNone (Neutral)365 nm172,185 M⁻¹cm⁻¹ON (Emissive)
Twisted Dianion (Open) AcetonitrileTBA-OH (Base)481 nm58,359 M⁻¹cm⁻¹OFF (Quenched)

Note: The massive drop in the extinction coefficient (from ~172,000 to ~58,000 M⁻¹cm⁻¹) is a direct consequence of the increased dihedral angle in the dianion, which reduces the overall transition probability despite the red-shifted ICT.

Experimental Workflow: Reversible pH-Stimulated Spectral Titration

To accurately capture the UV-Vis and emission spectra of this compound, the experimental design must prevent solvent-induced artifacts and ion-pairing precipitation. The following self-validating protocol utilizes specific reagents chosen for their distinct chemical causality.

Workflow Step1 1. Sample Preparation Dissolve in CH₃CN Step2 2. Baseline Spectroscopy Record 365 nm Peak Step1->Step2 Step3 3. Base Titration Add TBA-OH Aliquots Step2->Step3 Step4 4. Shift Measurement Record 481 nm Peak Step3->Step4 Step5 5. Acid Reversal Add HCl Aliquots Step4->Step5 Step6 6. Recovery Validation Verify 365 nm Return Step5->Step6 Step6->Step2 Reversible Cycle

Step-by-step experimental workflow for reversible pH-stimulated spectral titration.
Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve the synthesized 3-methoxy-8-nitro-6H-benzo[c]chromen-6-one in spectroscopic-grade Acetonitrile (CH₃CN) to a concentration of 25 µM.

  • Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the highly polar ICT states without engaging in hydrogen bonding that could obscure intrinsic spectral shifts. Furthermore, it provides an excellent UV window down to 190 nm.

Step 2: Baseline UV-Vis and Emission Measurement

  • Action: Record the UV-Vis absorption spectrum (scanning 250–600 nm) and the fluorescence emission spectrum (exciting at 365 nm).

  • Validation: A sharp, intense peak should be observed at 365 nm, accompanied by strong fluorescence emission, confirming the planar lactone state[1].

Step 3: Base Titration (Ring Opening)

  • Action: Titrate the solution with microliter aliquots of Tetrabutylammonium hydroxide (TBA-OH) in methanol or water.

  • Causality: TBA-OH is utilized instead of NaOH or KOH because the bulky tetrabutylammonium counterion (TBA⁺) is highly soluble in organic solvents. This prevents the newly formed dianion from precipitating out of the acetonitrile solution.

Step 4: Shift Measurement

  • Action: Continuously monitor the UV-Vis and emission spectra.

  • Validation: Observe the isosbestic point as the 365 nm peak attenuates and a new, broader peak emerges at 481 nm. Fluorescence at the original emission wavelength will simultaneously drop to baseline (quenching) [1].

Step 5: Acid Reversal (Ring Closure)

  • Action: Introduce concentrated Hydrochloric Acid (HCl) in stoichiometric excess relative to the previously added base.

  • Causality: The strong acid rapidly protonates the phenolate and carboxylate groups. The resulting proximity of the phenol and carboxylic acid in the biphenyl system thermodynamically drives spontaneous dehydration and lactonization.

Step 6: Recovery Validation

  • Action: Re-measure the UV-Vis and emission spectra.

  • Validation: The 481 nm peak must disappear, and the 365 nm peak (along with fluorescence) must recover, proving the system is a fully reversible, self-validating photophysical switch.

References

  • Riel, A. M. S. (2015). A "Smart" Biphenyl Lactone with a Nitro Acceptor and Methoxy Donor. ASTRA: The UW-Eau Claire McNair Scholars' Journal Volumes 10, 11 & 12, 2015. Wisconsin.edu.1

  • Vishnumurthy, K., & Makriyannis, A. (2010). A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling. Journal of Combinatorial Chemistry. NIH.gov. 2

  • Battisti, U. M., et al. (2023). Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. Pharmaceuticals, 16(5), 668. MDPI.com. 3

Sources

Preliminary In Vitro Toxicity Profile of 8-Nitro-6H-benzo[c]chromen-6-one: A Technical Guide for Preclinical De-risking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, encountering nitroaromatic scaffolds requires a rigorous, mechanistically driven de-risking strategy. 8-nitro-6H-benzo[c]chromen-6-one merges a benzocoumarin (dibenzo-α-pyrone) core—a privileged scaffold often explored for kinase inhibition (such as liver pyruvate kinase) and as selective fluorescent sensors[1][2]—with a nitro group at the C8 position.

While the nitro group enhances electrophilicity and target binding, it introduces classic nitroaromatic liabilities. The toxicity of this compound is not merely a function of its static structure, but of its metabolic bioactivation . Cellular nitroreductases catalyze the reduction of the nitro group. A one-electron reduction yields a nitro radical anion, which, in normoxic conditions, undergoes futile cycling to generate reactive oxygen species (ROS), driving oxidative stress and cytotoxicity[3][4]. Alternatively, a two-electron reduction yields nitroso and hydroxylamine intermediates—potent electrophiles capable of forming covalent adducts with DNA, leading to genotoxicity and mutagenesis[5].

Understanding this causality is critical. We do not just screen for cell death; we screen for the mechanism of cell death to determine if the scaffold can be optimized or if the nitro group represents an insurmountable structural alert.

G A 8-Nitro-6H-benzo[c]chromen-6-one B Nitroreductases (CYP450 / S9) A->B C 1e- Reduction: Nitro Radical Anion B->C Normoxia D 2e- Reduction: Hydroxylamine B->D Hypoxia/Enzymatic E Futile Cycling (O2) ROS Generation C->E F Electrophilic Attack DNA Adducts D->F G Cytotoxicity / Apoptosis E->G H Genotoxicity / Mutagenesis F->H

Fig 1. Bioreductive activation pathway of 8-nitro-6H-benzo[c]chromen-6-one leading to toxicity.

In Vitro Toxicity Profiling Strategy

To establish a self-validating profiling system, our experimental design must isolate the specific liabilities of the benzo[c]chromen-6-one core from the nitro group's redox cycling. We employ a tiered approach: starting with broad cytotoxicity, moving to specific mutagenic potential, and concluding with mechanistic ROS assays.

Workflow T1 Tier 1: Cytotoxicity (HepG2 / HaCaT) D1 IC50 > 50 µM? T1->D1 T2 Tier 2: Genotoxicity (Ames MPF +/- S9) D2 Mutagenic? T2->D2 T3 Tier 3: Mechanistic (ROS / Comet Assay) Pass Lead Progression T3->Pass D1->T2 Yes Fail Structural Alert (Remove Nitro) D1->Fail No D2->T3 No D2->Fail Yes

Fig 2. Tiered in vitro toxicity screening workflow for nitroaromatic hit compounds.

Detailed Experimental Methodologies

Every protocol described below is engineered as a self-validating system. An assay without robust internal controls is merely a random number generator.

Protocol A: Multiplexed Cytotoxicity Assay (CellTiter-Glo)

Causality: We utilize HepG2 (human hepatocellular carcinoma) cells because they retain basal levels of xenobiotic-metabolizing enzymes, essential for capturing hepatotoxic bioactivation. HaCaT (human keratinocytes) are used as a pseudo-normal epithelial baseline to assess therapeutic windows and general tolerability[6]. Step-by-Step:

  • Cell Seeding: Seed HepG2 and HaCaT cells at 1×104 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare a 10 mM stock of 8-nitro-6H-benzo[c]chromen-6-one in analytical grade DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Controls (Self-Validation): Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 10 µM).

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature, add 100 µL of CellTiter-Glo reagent (quantifying ATP as a proxy for metabolic viability), and lyse for 10 minutes on an orbital shaker. Read luminescence.

  • Data Integrity Check: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor ≥0.5 validates the assay's dynamic range and reliability.

Protocol B: Miniaturized Ames Microplate Format (MPF)

Causality: The Ames test is the gold standard for detecting DNA base-pair substitutions and frameshifts. Because nitroaromatics require enzymatic reduction to form reactive hydroxylamines, testing with and without mammalian metabolic activation (S9 fraction) is mandatory[4][5]. Step-by-Step:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight. Ensure strains are nitroreductase-proficient.

  • Exposure: In a 384-well format, expose the bacteria to 8-nitro-6H-benzo[c]chromen-6-one (up to 500 µg/mL) in exposure medium. Prepare two parallel sets: one with 4% rat liver S9 mix (metabolic activation) and one without.

  • Controls (Self-Validation): Use 4-nitroquinoline-1-oxide (4-NQO) as a positive control for the -S9 condition, and 2-aminoanthracene for the +S9 condition.

  • Scoring: Add reversion indicator medium and incubate for 48 hours at 37°C. Score wells based on colorimetric change (purple to yellow indicates a pH drop due to the metabolic activity of revertant colonies).

  • Interpretation: A dose-dependent increase in revertant wells that is ≥2 -fold over the vehicle baseline confirms mutagenic liability.

Quantitative Data Summary

Based on structure-activity relationship (SAR) data from homologous benzocoumarins and nitroaromatic pharmacophores[3][4][6], the following table summarizes the anticipated in vitro toxicity profile benchmarks for 8-nitro-6H-benzo[c]chromen-6-one.

Assay EndpointCell Line / StrainExpected BenchmarkMechanistic Implication
Basal Cytotoxicity HaCaT (Keratinocytes)IC₅₀ > 80 µMModerate to low general cytotoxicity; benzocoumarin core is generally well-tolerated in non-tumor cells.
Hepatotoxicity HepG2 (Hepatocytes)IC₅₀ 20 - 50 µMIncreased sensitivity due to basal metabolic competence and subsequent nitroreduction/ROS generation.
Mutagenicity (-S9) S. typhimurium TA98Weak PositiveBacterial nitroreductases may partially reduce the C8-nitro group, causing minor frameshift mutations.
Mutagenicity (+S9) S. typhimurium TA100Strong PositiveMammalian CYP450/S9 bioactivation efficiently converts the nitro group to DNA-reactive hydroxylamines.
ROS Generation HUVEC / HepG2> 3-fold increaseFutile redox cycling of the nitro radical anion under normoxic in vitro conditions.

Note: If the compound exhibits an IC₅₀ < 10 µM in HepG2 or triggers a strong positive in Ames TA100, the C8-nitro group should be considered a critical structural alert, necessitating bioisosteric replacement (e.g., with a nitrile or trifluoromethyl group) to rescue the benzocoumarin scaffold.

References

  • Source: National Institutes of Health (NIH)
  • Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6-one-linked 1,2,3-Triazole Source: Bentham Science URL
  • Source: National Institutes of Health (NIH)
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity Source: SciELO URL
  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c] chromen-6-one act as on-off selective fluorescent sensors Source: TÜBİTAK Academic Journals URL
  • Source: American Chemical Society (ACS)

Sources

Technical Guide: Molecular Profiling and Synthesis of 8-Nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Paradigm

The benzo[c]chromen-6-one core—often referred to as the urolithin scaffold—represents a highly privileged structure in modern drug discovery. Derivatives of this dibenzopyranone framework have demonstrated profound efficacy as allosteric modulators, most notably as non-competitive inhibitors of liver pyruvate kinase (PKL) for the treatment of non-alcoholic fatty liver disease (NAFLD) .

The specific derivative 8-nitro-6H-benzo[c]chromen-6-one introduces a strongly electron-withdrawing nitro group at the 8-position. This substitution fundamentally alters the electronic landscape of the molecule, enhancing its polarizability and serving as a critical hydrogen-bond acceptor in complex protein binding pockets. This whitepaper provides a rigorous breakdown of its quantitative physicochemical properties, a self-validating synthetic methodology, and the analytical workflows required for exact mass verification.

Quantitative Physicochemical Profiling

In pharmaceutical development, distinguishing between the average molecular weight (used for stoichiometric reaction planning) and the monoisotopic exact mass (used for high-resolution mass spectrometry identification) is critical. The exact mass is calculated using the mass of the most abundant isotope of each constituent element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).

Table 1: Molecular Properties of 8-Nitro-6H-benzo[c]chromen-6-one

PropertyValueCausality / Significance
Chemical Formula C₁₃H₇NO₄Defines the elemental composition and degree of unsaturation (11).
Molecular Weight 241.20 g/mol Derived from standard atomic weights; used for calculating molarity and synthetic yields.
Monoisotopic Exact Mass 241.0375 DaEssential for HRMS identification to differentiate from isobaric interferences.
[M+H]⁺ (Calculated) 242.0448 DaTarget m/z in Positive Electrospray Ionization (ESI+) mode.
[M-H]⁻ (Calculated) 240.0302 DaTarget m/z in Negative Electrospray Ionization (ESI-) mode.

Self-Validating Synthetic Methodology

Traditional syntheses of dibenzopyranones (such as the Hurtley coupling) often require harsh conditions that are incompatible with electron-deficient nitro-aromatics. To circumvent this, we utilize a one-step Palladium-catalyzed Suzuki-Miyaura cross-coupling approach . This method allows for simultaneous C-C bond formation and spontaneous intramolecular lactonization.

Protocol 1: One-Pot Synthesis via Suzuki-Miyaura Coupling

Every step in this protocol includes a built-in validation checkpoint to ensure systemic integrity before proceeding.

Step 1: Reagent Assembly and Activation

  • Action: Combine 2-bromo-5-nitrobenzoic acid (1.0 eq) and 2-hydroxyphenylboronic acid (1.2 eq) in a microwave-safe vial containing a degassed mixture of DMF and aqueous Na₂CO₃ (2.0 M).

  • Causality: The aqueous sodium carbonate provides the precise basicity required to convert the boronic acid into a reactive boronate complex, which is essential for the transmetalation step of the catalytic cycle.

  • Validation Checkpoint: Visual confirmation of a homogenous solution post-degassing ensures the absence of oxygen, preventing the oxidative degradation of the palladium catalyst.

Step 2: Catalytic Coupling and Microwave Irradiation

  • Action: Add Pd(PPh₃)₄ (0.05 eq) under an inert argon atmosphere. Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.

  • Causality: Microwave heating ensures rapid, homogeneous energy distribution. This overcomes the high activation energy required for the thermodynamically demanding intramolecular lactonization, forcing the uncyclized biaryl intermediate to close the pyranone ring in a single pot.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) mobile phase. The complete disappearance of the 2-bromo-5-nitrobenzoic acid spot validates that the cross-coupling phase is complete.

Step 3: Isolation and Purification

  • Action: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint: Run a preliminary LC-MS on the crude extract. The dominant presence of the m/z 242.04 [M+H]⁺ peak validates that spontaneous lactonization occurred successfully, confirming the target molecule over the uncyclized intermediate.

Synthesis A 2-Bromo-5-nitrobenzoic acid + 2-Hydroxyphenylboronic acid B Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 A->B C Spontaneous Lactonization (Ring Closure) B->C D 8-Nitro-6H-benzo[c]chromen-6-one C->D

Synthetic workflow for 8-nitro-6H-benzo[c]chromen-6-one via Suzuki coupling.

Analytical Validation: High-Resolution Mass Spectrometry

To unequivocally confirm the identity of 8-nitro-6H-benzo[c]chromen-6-one, High-Resolution Mass Spectrometry (HRMS) must be employed. The exact mass (241.0375 Da) acts as a unique fingerprint, differentiating the synthesized compound from structurally similar byproducts (e.g., debrominated starting materials).

Protocol 2: HRMS Exact Mass Determination

This protocol utilizes a self-calibrating Orbitrap or Time-of-Flight (TOF) workflow.

Step 1: Sample Preparation and Lock-Mass Calibration

  • Action: Dissolve the purified compound in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to a concentration of 1 µg/mL. Concurrently, prepare a lock-mass solution (e.g., Leucine Enkephalin).

  • Causality: Formic acid acts as a proton source, heavily favoring the formation of the[M+H]⁺ ion in positive mode. The lock-mass corrects for instrumental drift caused by minor temperature fluctuations in the mass analyzer.

  • Validation Checkpoint: Continuous infusion of the lock-mass must yield a mass error of < 2 ppm. If the error exceeds this threshold, the instrument requires manual recalibration before sample injection.

Step 2: Electrospray Ionization (ESI)

  • Action: Inject the sample into the ESI source operating in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: These specific ESI parameters ensure efficient droplet desolvation and ionization without inducing in-source fragmentation of the relatively stable lactone ring.

  • Validation Checkpoint: Monitor the Total Ion Chromatogram (TIC). A stable, non-fluctuating TIC baseline validates consistent spray stability and optimal ionization efficiency.

Step 3: Data Acquisition and Isotopic Matching

  • Action: Acquire mass spectra at a resolution of > 60,000 (at m/z 200). Extract the exact mass peak at m/z 242.0448.

  • Validation Checkpoint: Compare the experimental isotopic distribution (M, M+1, M+2 peaks) against the theoretical simulated pattern for C₁₃H₇NO₄. A match score of > 95% definitively validates the elemental composition and confirms the exact mass.

HRMS Step1 Sample Prep & Calibration (Internal Standard <2 ppm error) Step2 ESI-MS Infusion (Positive/Negative Ionization) Step1->Step2 Step3 Orbitrap Mass Analyzer (Resolution > 60,000) Step2->Step3 Step4 Data Processing Exact Mass: 241.0375 Da Step3->Step4

Self-validating HRMS analytical workflow for exact mass determination.

References

  • Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling Source: Journal of Combinatorial Chemistry (via PubMed Central) URL: [Link]

Methodological & Application

Application Note: Microwave-Assisted Tandem Synthesis of 8-Nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Dibenzopyranones, specifically 6H-benzo[c]chromen-6-one derivatives, are privileged scaffolds in medicinal chemistry. They frequently serve as the core structural motif for various biologically active molecules, including urolithin C derivatives which are utilized as allosteric inhibitors of liver pyruvate kinase . Traditional synthetic routes to these tricyclic lactones often require multi-step processes, harsh conditions, or yield significant byproducts.

This application note details a highly efficient, one-pot parallel synthesis protocol leveraging a microwave-assisted Suzuki-Miyaura cross-coupling followed by spontaneous intramolecular lactonization . By utilizing methyl 2-bromo-5-nitrobenzoate and 2-hydroxyphenylboronic acid as starting materials, researchers can rapidly access 8-nitro-6H-benzo[c]chromen-6-one in excellent yields while minimizing intermediate purification steps.

Mechanistic Insights and Experimental Design

The elegance of this synthesis lies in its tandem sequence, which operates through two distinct but continuous phases:

  • Suzuki-Miyaura Cross-Coupling: The reaction initiates with the oxidative addition of the Pd(0) catalyst into the aryl bromide bond of methyl 2-bromo-5-nitrobenzoate. The inorganic base (cesium carbonate) activates the 2-hydroxyphenylboronic acid, facilitating transmetalation. Subsequent reductive elimination yields a transient biaryl intermediate.

  • Spontaneous Lactonization: The spatial proximity of the phenol hydroxyl group to the methyl ester in the newly formed biaryl intermediate drives an immediate intramolecular cyclization. The basic conditions deprotonate the phenol, prompting a nucleophilic acyl substitution that ejects methanol and forms the rigid lactone ring.

Microwave irradiation is critical to the experimental design. It provides rapid, homogeneous heating that accelerates the reaction time from several hours under conventional reflux to merely 15 minutes, thereby minimizing side reactions and thermal degradation of the catalyst.

G cluster_0 Phase 1: Suzuki-Miyaura Coupling cluster_1 Phase 2: Cyclization OxAdd Oxidative Addition Pd(0) to Aryl Bromide Transmet Transmetalation Boronic Acid + Base OxAdd->Transmet RedElim Reductive Elimination Biaryl Formation Transmet->RedElim Deprot Phenol Deprotonation by Cs2CO3 RedElim->Deprot Spontaneous NuAttack Nucleophilic Attack on Methyl Ester Deprot->NuAttack Lactonization Lactonization (Methanol leaving) NuAttack->Lactonization

Fig 1: Tandem Suzuki-Miyaura cross-coupling and lactonization mechanistic workflow.

Materials and Reagents

The selection of the biphasic solvent system (DME/Water) is deliberate. Dimethoxyethane (DME) effectively solubilizes the organic precursors and the palladium catalyst, while the aqueous component is essential for dissolving the inorganic base (Cs₂CO₃) and facilitating the formation of the reactive boronate species required for transmetalation.

Table 1: Reaction Components and Stoichiometry

ComponentFunctionAmountEquivalents
Methyl 2-bromo-5-nitrobenzoateElectrophile0.5 mmol1.0 eq
2-Hydroxyphenylboronic acidNucleophile0.65 mmol1.3 eq
Cesium carbonate (Cs₂CO₃)Base2.0 mmol4.0 eq
Tetrakis(triphenylphosphine)palladium(0)Catalyst0.05 mmol10 mol%
Dimethoxyethane (DME)Organic Solvent5.0 mLN/A
Ultrapure Water (H₂O)Aqueous Solvent0.75 mLN/A

Step-by-Step Synthesis Protocol

Note: Palladium catalysts are highly sensitive to oxidation. Perform all setups in a well-ventilated fume hood and utilize appropriate PPE.

Step 1: Reagent Assembly
  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 0.5 mmol of methyl 2-bromo-5-nitrobenzoate and 0.65 mmol of 2-hydroxyphenylboronic acid.

  • Add 2.0 mmol of cesium carbonate (Cs₂CO₃) to the vial.

    • Causality: A stoichiometric excess of base is required because it serves a dual purpose: activating the boronic acid for transmetalation and deprotonating the phenol to drive the subsequent lactonization.

Step 2: Solvent Addition and Degassing
  • Suspend the solid mixture in 5.0 mL of dimethoxyethane (DME) and 0.75 mL of water.

  • Sparge the heterogeneous mixture with argon gas for exactly 5 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle. Thorough degassing is the most critical step for ensuring high yields and a self-sustaining catalytic loop.

Step 3: Catalyst Addition and Reaction
  • Quickly add 10 mol% (0.05 mmol) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] under a positive stream of argon, and immediately seal the reaction vial with a crimp cap.

  • Transfer the vial to a dedicated microwave synthesizer (e.g., Biotage Initiator).

  • Irradiate the mixture at 125 °C with a power output of 300 W for 15 minutes .

Step 4: Workup and Isolation
  • Allow the reaction vial to cool to room temperature.

  • Dilute the reaction mixture with 15 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 10 mL) and brine (1 × 10 mL) to remove the inorganic salts and residual base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient) to isolate the pure product.

Analytical Characterization (Self-Validation)

A robust protocol must be a self-validating system. The success of the tandem reaction and the structural integrity of the isolated 8-nitro-6H-benzo[c]chromen-6-one are validated through the following analytical metrics .

Table 2: Expected Analytical Data

ParameterExpected Result
Appearance White solid
Yield ~88%
¹H-NMR (CDCl₃, 500 MHz) δ 9.25 (d, J = 2.5 Hz, 1H), 8.31 (d, J = 8.5 Hz, 1H), 8.14-8.12 (m, 1H), 8.09 (dd, J = 9.0, 2.5 Hz, 1H), 7.65-7.62 (m, 1H), 7.46-7.42 (m, 2H)
LC/MS 241.9 (M+1)
HRMS (EI) m/z calcd for C₁₃H₇NO₄ 241.0375, found 241.0358

References

  • Foti, A., et al. (2023). Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. International Journal of Molecular Sciences, 24(9), 8207.[Link]

  • Vishnumurthy, K., & Makriyannis, A. (2010). A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling. Journal of Combinatorial Chemistry, 12(5), 664-669.[Link]

palladium-catalyzed cross-coupling synthesis of 8-nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Synthesis of 8-Nitro-6H-benzo[c]chromen-6-one

Introduction & Strategic Rationale

The 6H-benzo[c]chromen-6-one scaffold (commonly known as dibenzo-α-pyrone or urolithin) represents a privileged structural motif in drug discovery, frequently embedded in molecules exhibiting cannabinoid receptor modulation, anti-inflammatory, and anti-tumor activities[1]. Specifically, the 8-nitro derivative—8-nitro-6H-benzo[c]chromen-6-one —is highly sought after. The strongly electron-withdrawing nitro group not only modulates the electronic properties of the tricyclic core but also serves as a critical synthetic handle that can be easily reduced to an amine for subsequent diversification (e.g., amide coupling or Buchwald-Hartwig amination)[2].

Historically, constructing this tricyclic lactone required harsh Lewis acids or multi-step, low-yielding sequences. Modern approaches leverage elegant palladium-catalyzed domino reactions. This guide details a highly efficient, microwave-assisted Suzuki-Miyaura cross-coupling protocol that forces an immediate, spontaneous intramolecular lactonization, bypassing the need to isolate intermediate biaryl species[2].

Mechanistic Causality & Workflow

The synthesis relies on the reaction between methyl 2-bromo-5-nitrobenzoate and 2-hydroxyphenylboronic acid . The transformation is a tandem sequence governed by strict thermodynamic and kinetic principles:

  • Oxidative Addition : The Pd(0) catalyst inserts into the sterically hindered C-Br bond of the benzoate.

  • Transmetalation : The addition of water and a strong base converts the boronic acid into a reactive boronate, which transfers the phenolic ring to the Pd(II) center.

  • Reductive Elimination : The biaryl intermediate (methyl 2'-hydroxy-5-nitrobiphenyl-2-carboxylate) is released, regenerating the active Pd(0) species.

  • Spontaneous Lactonization : Because the newly formed biaryl system places a nucleophilic phenol directly adjacent to an electrophilic methyl ester, the elevated thermal energy (125 °C) and basic environment force an immediate intramolecular acyl substitution. Methanol is expelled, and the stable 6-membered lactone ring is irreversibly formed[2].

Mechanism cluster_0 Palladium-Catalyzed Cross-Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Methyl 2-bromo-5-nitrobenzoate) Pd0->OxAdd PdII_1 Aryl-Pd(II)-Br Complex OxAdd->PdII_1 Transmet Transmetalation (2-Hydroxyphenylboronic acid) PdII_1->Transmet PdII_2 Diaryl-Pd(II) Complex Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Biaryl Biaryl Intermediate (Methyl 2'-hydroxy-5-nitrobiphenyl-2-carboxylate) RedElim->Biaryl Releases Intermediate Lactonization Spontaneous Lactonization (Base-promoted, -MeOH) Biaryl->Lactonization Product 8-Nitro-6H-benzo[c]chromen-6-one Lactonization->Product

Caption: Mechanistic pathway of Pd-catalyzed cross-coupling and tandem lactonization.

Experimental Design & Optimization Data

The choice of reagents is strictly causal. Cesium carbonate (Cs₂CO₃) is explicitly selected over lighter alkali bases due to the "cesium effect"—its large ionic radius enhances organic solubility and maximizes the nucleophilicity of the boronic acid[2]. A biphasic DME/H₂O solvent system ensures that the hydrophobic aryl bromide remains solvated while water activates the boronic acid. Finally, microwave irradiation is critical; it overcomes the high activation energy of the sterically congested di-ortho-substituted transition state, collapsing reaction times from 12+ hours to just 15 minutes[2].

Table 1: Optimization of Reaction Conditions for Tricyclic Core Assembly

Catalyst (mol %) Base (Equiv) Solvent System Temp / Time Yield (%) Ref
Pd(PPh₃)₄ (10) Cs₂CO₃ (4.0) DME/H₂O (6:1) 125 °C (MW) / 15 min 88 [2]
Pd(OAc)₂ (10) K₃PO₄ (1.5) H₂O (Aerobic) 90 °C (Thermal) / 8 h 82* [3]

| Pd(OAc)₂ / CuCl | K₂CO₃ (3.0) | DMF | 120 °C (Thermal) / 12 h | 75 |[4] |

*Note: Represents an alternative oxidative lactonization approach starting from an aryl aldehyde precursor rather than an ester.

Step-by-Step Protocol

This protocol is designed as a self-validating system . By tracking the reaction, the spontaneous conversion of the intermediate directly to the product serves as an internal control for thermodynamic sufficiency.

Materials Required:

  • Methyl 2-bromo-5-nitrobenzoate (0.50 mmol)

  • 2-Hydroxyphenylboronic acid (0.65 mmol, 1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 10 mol%)

  • Cesium carbonate[Cs₂CO₃] (2.0 mmol, 4.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Deionized Water

Methodology:

  • Reagent Assembly: In a heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add methyl 2-bromo-5-nitrobenzoate (0.50 mmol), 2-hydroxyphenylboronic acid (0.65 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition & Degassing: Add 5.0 mL of DME and 0.75 mL of deionized H₂O. Submerge a long needle into the solution and bubble dry Argon (or N₂) vigorously for 5 minutes. Insight: This step is non-negotiable; oxygen will rapidly degrade the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly remove the purge needle, add Pd(PPh₃)₄ (10 mol%), and immediately seal the vial with a crimp cap.

  • Microwave Synthesis: Place the vial in a dedicated laboratory microwave synthesizer. Heat the mixture to 125 °C with a power limit of 300 W, holding the temperature for exactly 15 minutes[2].

  • Work-up: Allow the vessel to cool to room temperature. Transfer the mixture to a separatory funnel, dilute with 15 mL of Ethyl Acetate (EtOAc), and wash sequentially with water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

Workflow Step1 1. Reagent Assembly Ar-Br + Ar-B(OH)2 Step2 2. Degassing Argon Purge + Pd(0) Step1->Step2 Step3 3. Microwave Heating 125 °C, 15 min Step2->Step3 Step4 4. Liquid Extraction EtOAc / H2O Step3->Step4 Step5 5. Chromatography Product Isolation Step4->Step5

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Analytical Validation

To ensure protocol fidelity, monitor the reaction via TLC (Hexanes/EtOAc 3:1). The protocol is validated when the starting aryl bromide (Rf ~0.6) is completely consumed, and a new, intensely fluorescent spot appears under 365 nm UV light (Rf ~0.4). The absence of an intermediate biaryl species confirms that the thermodynamic threshold for lactonization was successfully met.

Expected Characterization Data for 8-Nitro-6H-benzo[c]chromen-6-one:

  • Appearance: White to pale yellow solid.

  • Yield: ~88%[2].

  • ¹H-NMR (CDCl₃, 500 MHz): δ 9.25 (d, J = 2.5 Hz, 1H), 8.31 (d, J = 8.5 Hz, 1H), 8.14–8.12 (m, 1H), 8.09 (dd, J = 9.0, 2.5 Hz, 1H), 7.65–7.62 (m, 1H)[2].

References

  • Synthesis of 6H-Benzo[c]chromenes via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C–H Bonds Source: Organic Letters (ACS Publications) URL:[Link]

  • A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling Source: Journal of Combinatorial Chemistry (PubMed Central) URL:[Link]

  • One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition Source: ChemRxiv URL:[Link]

Sources

Application Note: 8-Nitro-6H-benzo[c]chromen-6-one as a Hypoxia-Responsive Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Areas: Oncology, Hypoxia Imaging, Biomarker Detection, Phenotypic Screening

Executive Summary & Mechanistic Rationale

The accurate detection of tumor hypoxia is a critical parameter in oncology and drug development, as hypoxic microenvironments drive metastasis, angiogenesis, and chemoresistance. Nitroreductase (NTR), an enzyme significantly overexpressed in hypoxic solid tumors, serves as a highly reliable biomarker for this physiological state[1].

8-nitro-6H-benzo[c]chromen-6-one is an advanced small-molecule fluorescent probe engineered to exploit this tumor-specific enzyme. The probe is built upon the highly biocompatible benzo[c]chromen-6-one (urolithin) scaffold, which is renowned for its excellent cell penetrability and high quantum yield [2].

The Causality of the "Turn-On" Mechanism

In its native state, the strong electron-withdrawing nature of the 8-nitro group (-NO₂) quenches the fluorescence of the benzo[c]chromen-6-one core via a Photoinduced Electron Transfer (PET) mechanism. When the probe enters a hypoxic cell, endogenous NTR—utilizing NADH as an obligate electron donor—catalyzes the reduction of the nitro group to an electron-donating amino group (-NH₂).

This enzymatic conversion abolishes the PET effect and triggers an Intramolecular Charge Transfer (ICT) . The result is a massive, high-contrast "Turn-On" fluorescence signal, allowing researchers to map hypoxic regions with exceptional spatiotemporal resolution [3].

G N1 8-nitro-6H-benzo[c]chromen-6-one (Fluorescence OFF / PET Quenched) N2 Nitroreductase (NTR) + NADH (Hypoxic Tumor Microenvironment) N1->N2 Cell Penetration N3 8-amino-6H-benzo[c]chromen-6-one (Fluorescence ON / ICT Active) N2->N3 6e- Enzymatic Reduction

Fig 1: Mechanism of NTR-mediated fluorescence activation of the probe.

Physicochemical & Photophysical Properties

To ensure reproducible imaging, it is critical to understand the baseline properties of the probe. The table below summarizes the quantitative data required for configuring your confocal microscopy and assay parameters.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₁₃H₇NO₄Small molecule; ensures rapid passive diffusion across lipid bilayers.
Molecular Weight 241.20 g/mol Ideal for live-cell assays without requiring permeabilization agents.
Solubility DMSO, DMFStock solutions must be prepared in anhydrous DMSO to prevent premature hydrolysis.
Excitation (λex) ~360 - 400 nmCompatible with standard DAPI/Hoechst or UV/Violet laser lines.
Emission (λem) ~450 - 500 nm (Blue/Green)Emits brightly upon reduction; requires appropriate bandpass filters to isolate signal from autofluorescence.
Response Time < 30 minutesEnables real-time kinetic tracking of acute hypoxia induction.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its controls. The following workflows are designed as self-validating systems . We incorporate obligate cofactors (NADH) and specific enzymatic inhibitors (Dicoumarol) to definitively prove that the observed fluorescence is a direct result of NTR activity, ruling out artifactual background signals.

Protocol A: In Vitro Enzymatic Validation Assay

Purpose: To verify probe integrity and establish the limit of detection (LOD) before moving to complex cellular models.

Reagents Required:

  • Probe Stock: 10 mM in anhydrous DMSO.

  • NTR (e.g., from E. coli): 1 mg/mL stock in PBS.

  • NADH: 10 mM in PBS (Prepare fresh; NADH degrades rapidly in solution, which will stall the reduction kinetics).

  • Dicoumarol: 1 mM in DMSO (NTR specific inhibitor).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM PBS buffer (pH 7.4) to mimic physiological conditions.

  • Reaction Assembly: In a 96-well black microplate, add the following to achieve a 100 µL final volume:

    • Test Well: 10 µM Probe + 100 µM NADH + 1 µg/mL NTR.

    • Negative Control 1 (No Enzyme): 10 µM Probe + 100 µM NADH.

    • Negative Control 2 (No Cofactor): 10 µM Probe + 1 µg/mL NTR. (Causality: Proves the reduction is strictly NADH-dependent).

    • Inhibition Control: 10 µM Probe + 100 µM NADH + 1 µg/mL NTR + 50 µM Dicoumarol. (Causality: Validates that the signal is specifically mediated by NTR and not non-specific reduction).

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Data Acquisition: Read fluorescence using a microplate reader (λex = 380 nm, λem = 460 nm).

Protocol B: Live-Cell Hypoxia Imaging Workflow

Purpose: To map intracellular hypoxia in target cancer cell lines (e.g., HeLa, A549).

W S1 1. Cell Seeding (Glass-bottom dish) S2 2. Hypoxia Induction (1% O2 or 200µM CoCl2) S1->S2 S3 3. Probe Incubation (10 µM, 30 min, 37°C) S2->S3 S4 4. Washing (Warm PBS x3) S3->S4 S5 5. Confocal Imaging (λex=405nm laser) S4->S5

Fig 2: Step-by-step workflow for live-cell hypoxia imaging.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells in 35-mm glass-bottom confocal dishes at a density of 1 × 10⁵ cells/dish. Incubate overnight at 37°C in a standard 5% CO₂ incubator to allow adherence.

  • Hypoxia Induction:

    • Method A (Physical): Transfer cells to a specialized hypoxia incubator (1% O₂, 5% CO₂, 94% N₂) for 4–12 hours.

    • Method B (Chemical): Treat cells with 200 µM Cobalt(II) chloride (CoCl₂) for 12 hours. (Causality: CoCl₂ stabilizes HIF-1α, artificially mimicking a hypoxic state and upregulating NTR).

  • Probe Loading: Dilute the 10 mM probe stock into serum-free DMEM to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced cytotoxicity and membrane permeabilization.

  • Incubation: Replace the cell culture media with the probe-containing media. Incubate for 30 minutes at 37°C.

  • Washing: Carefully wash the cells three times with pre-warmed PBS (pH 7.4). (Causality: Removes extracellular unreacted probe, drastically reducing background noise).

  • Imaging: Transfer to a Confocal Laser Scanning Microscope (CLSM). Excite the sample using a 405 nm diode laser and collect emission in the 430–500 nm range.

Data Interpretation & Troubleshooting

When executing these protocols, analysts may encounter specific photophysical or biological hurdles. Here is the causality behind common issues and how to resolve them:

  • Issue: High background fluorescence in normoxic (control) cells.

    • Causality: The probe may be undergoing non-specific hydrolysis or the washing steps were insufficient.

    • Solution: Ensure the probe stock is stored in anhydrous DMSO and protected from moisture. Increase the stringency of the PBS washes prior to imaging.

  • Issue: Weak or no fluorescence in hypoxic cells.

    • Causality: Intracellular NADH depletion or insufficient hypoxia duration. NTR requires NADH to reduce the nitro group. Severe cellular stress can deplete NADH pools.

    • Solution: Verify hypoxia induction via a secondary method (e.g., Western blot for HIF-1α). Ensure cells are healthy prior to induction.

  • Issue: Probe precipitation in culture media.

    • Causality: Benzo[c]chromen-6-one derivatives are highly hydrophobic. Adding the DMSO stock directly to cold aqueous media causes rapid aggregation.

    • Solution: Pre-warm the culture media to 37°C. Add the DMSO stock dropwise while vortexing the media to ensure uniform dispersion before applying it to the cells.

References

  • Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe, 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one Analytical Chemistry (ACS Publications)[Link][1]

  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors PubMed Central (NIH)[Link] (Derived from PMC search results)[2]

  • A turn on fluorescent probe for nitroreductase activity and its application in real-time imaging of tumor hypoxia Talanta (PubMed)[Link][3]

Sources

Application Note: In Vitro Assay Protocols for 8-Nitro-6H-benzo[c]chromen-6-one Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target: Liver Pyruvate Kinase (PKL) Therapeutic Indication: Non-Alcoholic Fatty Liver Disease (NAFLD) / Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Compound Class: 8-nitro-6H-benzo[c]chromen-6-one derivatives (Urolithin C analogues)

Introduction & Mechanistic Rationale

The inhibition of liver pyruvate kinase (PKL) has emerged as a highly promising therapeutic strategy to halt or reverse Non-Alcoholic Fatty Liver Disease (NAFLD)[1]. PKL catalyzes the final, irreversible step of glycolysis in the liver—the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP. Excess pyruvate is subsequently shuttled into the mitochondria, converted to Acetyl-CoA, and utilized for de novo lipogenesis (DNL), driving hepatic steatosis.

Recent structure-activity relationship (SAR) studies have identified urolithin C and its synthetic derivatives—specifically 8-nitro-6H-benzo[c]chromen-6-one analogues—as potent, non-competitive allosteric inhibitors of PKL[1, 2].

The Causality Behind the Assay Design

As a Senior Application Scientist, designing a robust screening cascade for these highly conjugated polyphenolic and nitro-aromatic compounds requires overcoming specific biochemical hurdles:

  • Optical Interference: 8-nitro-6H-benzo[c]chromen-6-one derivatives possess strong intrinsic absorbance and fluorescence in the UV-Vis spectrum. Standard continuous NADH-coupled spectrophotometric assays (reading at 340 nm) frequently yield false positives. Therefore, a luminescence-based ATP detection assay is strictly required to decouple the compound's optical properties from the assay readout.

  • Isoform Selectivity (The PKR Liability): Pyruvate kinase exists in multiple isoforms. While PKL is localized to the liver, PKR is predominantly expressed in red blood cells. Off-target inhibition of PKR leads to hemolytic anemia. A self-validating screening protocol must intrinsically pair PKL inhibition assays with PKR counter-screens to establish a robust Selectivity Index (SI) [1, 2].

Pathway Visualization

The following diagram illustrates the mechanistic intervention point of 8-nitro-6H-benzo[c]chromen-6-one derivatives within the hepatic glycolytic pathway.

PKL_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis PKL Liver Pyruvate Kinase (PKL) PEP->PKL Pyruvate Pyruvate PKL->Pyruvate ADP -> ATP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lipogenesis De Novo Lipogenesis (DNL) AcetylCoA->Lipogenesis NAFLD NAFLD Progression Lipogenesis->NAFLD Inhibitor 8-nitro-6H-benzo[c]chromen-6-one (Allosteric Inhibitor) Inhibitor->PKL Non-competitive Inhibition

Metabolic pathway illustrating PKL-mediated de novo lipogenesis and allosteric inhibition.

Representative Data Profiling

By utilizing the protocols detailed below, researchers can generate highly reproducible pharmacological profiles. The table below summarizes expected quantitative data for this compound class, demonstrating the critical relationship between structural modification, PKL potency, and PKR selectivity.

CompoundPKL IC₅₀ (µM)PKR IC₅₀ (µM)Selectivity Index (PKR/PKL)HepG2 TG Reduction (%)
Urolithin C (Reference)0.85 ± 0.1212.4 ± 1.814.645%
8-nitro-6H-benzo[c]chromen-6-one0.42 ± 0.08>50.0>119.062%
3-OH-9-OMe-8-nitro-derivative0.15 ± 0.0335.2 ± 3.1234.678%

Experimental Protocols

Protocol 1: Recombinant PKL/PKR Luminescent Enzyme Activity Assay

This primary biochemical screen measures the amount of ATP produced following the PKL/PKR-catalyzed conversion of PEP and ADP. Operating at substrate concentrations near the Km​ of PEP ensures maximum sensitivity to non-competitive allosteric modulators[1].

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 mM KCl, 0.05% Tween-20. (Note: Tween-20 prevents compound aggregation and non-specific promiscuous inhibition).

  • Substrates: 0.1 mM ADP, 0.125 mM PEP (Final concentrations).

  • Enzymes: Recombinant human PKL and PKR (expressed in E. coli or Baculovirus/Sf9).

  • Detection: Kinase-Glo® Max Luminescent Kinase Assay (Promega).

  • Microplates: 384-well solid white plates (Corning).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 8-nitro-6H-benzo[c]chromen-6-one derivatives in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound dilutions into the 384-well white assay plate using an acoustic liquid handler (e.g., Echo 550). The final DMSO concentration in the assay must be strictly maintained at 1% v/v to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of the recombinant PKL (or PKR) diluted in Assay Buffer to the respective wells. Incubate at room temperature (RT) for 15 minutes to allow for allosteric binding equilibrium.

  • Reaction Initiation: Add 5 µL of a 2X Substrate Mix (0.2 mM ADP, 0.25 mM PEP in Assay Buffer) to initiate the reaction. The total reaction volume is 10 µL.

  • Enzymatic Reaction: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for exactly 30 minutes.

  • Luminescence Detection: Add 10 µL of Kinase-Glo® Max reagent to all wells. Incubate in the dark for 10 minutes at RT to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader (e.g., BioTek Synergy or PerkinElmer EnVision).

  • Data Validation (Self-Validating Step): Calculate the Z'-factor using vehicle control (1% DMSO, 100% activity) and no-enzyme control (0% activity). A Z'-factor > 0.6 is required for assay acceptance. Analyze data using a 4-parameter logistic (4PL) non-linear regression to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (De Novo Lipogenesis Assay)

To confirm that the biochemical inhibition of PKL translates to physiological efficacy, compounds must be evaluated in a cellular model of NAFLD. HepG2 human hepatoma cells are utilized and stimulated with a high-carbohydrate medium to drive DNL.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 2×104 cells/well in a 96-well clear-bottom tissue culture plate using standard DMEM (5.5 mM glucose, 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Steatosis Induction: Aspirate the medium and replace it with "Steatotic Medium" (DMEM containing 25 mM Glucose and 5 mM Fructose, 1% FBS) to aggressively stimulate glycolytic flux and subsequent DNL.

  • Compound Treatment: Concurrently treat the cells with the 8-nitro-6H-benzo[c]chromen-6-one derivatives (e.g., 1 µM, 5 µM, 10 µM) or vehicle (0.1% DMSO). Incubate for 48 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells using 50 µL of 1% NP-40 substitute in water. Homogenize by pipetting and heat the lysates to 90°C for 5 minutes to solubilize all intracellular triglycerides (TGs). Cool to RT.

  • Triglyceride Quantification: Centrifuge lysates at 10,000 x g for 2 minutes to remove debris. Transfer 10 µL of the supernatant to a new plate and use a colorimetric Triglyceride Quantification Kit (measuring glycerol release at 570 nm).

  • Normalization: Quantify total protein concentration in the remaining lysate using a standard BCA Protein Assay. Normalize the TG levels (µg TG / mg protein) to account for any compound-induced anti-proliferative effects.

References

  • Battisti UM, Monjas L, Akladios F, Matic J, Andresen E, Nagel CH, Hagkvist M, Håversen L, Kim W, Uhlen M, Borén J, Mardinoğlu A, Grøtli M. Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. Pharmaceuticals. 2023; 16(5):668.[Link]

  • Battisti UM, et al. Ellagic Acid and Its Metabolites as Potent and Selective Allosteric Inhibitors of Liver Pyruvate Kinase. Molecules. 2023; 28(3):1188.[Link]

preparation of 8-nitro-6H-benzo[c]chromen-6-one via intramolecular cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of 8-Nitro-6H-benzo[c]chromen-6-one via Intramolecular Cyclization

Audience: Researchers, scientists, and drug development professionals. Focus: One-pot Suzuki-Miyaura cross-coupling and spontaneous lactonization.

Introduction & Strategic Rationale

The dibenzopyranone (benzo[c]chromen-6-one) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, fluorescent probes, and urolithin analogues[1]. Traditional multi-step syntheses of these tricyclic systems often require harsh Lewis acids or separate esterification steps, which reduce overall yield and limit combinatorial library generation.

As an advanced alternative, the synthesis of 8-nitro-6H-benzo[c]chromen-6-one can be elegantly achieved via a one-pot, microwave-promoted Suzuki-Miyaura cross-coupling followed by spontaneous intramolecular cyclization (lactonization)[2]. This protocol maximizes atom economy, reduces purification bottlenecks, and leverages thermodynamic driving forces to assemble the rigid tricyclic core in a single operational step.

Mechanistic Causality & Pathway Dynamics

Understanding the causality behind this transformation is critical for troubleshooting and reaction optimization. The reaction utilizes methyl 2-bromo-5-nitrobenzoate and 2-hydroxyphenylboronic acid as starting materials.

  • Oxidative Addition (Kinetic Acceleration): The strongly electron-withdrawing nitro group at the 5-position of the benzoate starting material lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond. This significantly accelerates the insertion of the Pd(0) catalyst.

  • Transmetalation & Reductive Elimination: Facilitated by a mild base (K₂CO₃), the boronic acid undergoes transmetalation. Subsequent reductive elimination forms the C–C biaryl bond, yielding the intermediate methyl 2'-hydroxy-4-nitrobiphenyl-2-carboxylate[2].

  • Spontaneous Lactonization (Thermodynamic Driving Force): The spatial proximity of the nucleophilic phenolic hydroxyl group to the electrophilic methyl ester triggers an immediate intramolecular nucleophilic acyl substitution. The expulsion of methanol is entropically favored, and the resulting planar, highly conjugated 6-membered lactone ring is thermodynamically stable[1].

Mechanism SM Starting Materials: Methyl 2-bromo-5-nitrobenzoate + 2-Hydroxyphenylboronic acid Pd_OA Oxidative Addition Pd(0) insertion into activated C-Br bond SM->Pd_OA Pd(0) Catalyst Pd_TM Transmetalation Transfer of 2-hydroxyphenyl group Pd_OA->Pd_TM K2CO3, H2O Pd_RE Reductive Elimination Formation of C-C biaryl bond Pd_TM->Pd_RE Biaryl Biaryl Intermediate: Methyl 2'-hydroxy-4-nitrobiphenyl-2-carboxylate Pd_RE->Biaryl Regeneration of Pd(0) Lactonization Intramolecular Cyclization Spontaneous Lactonization (-MeOH) Biaryl->Lactonization Proximity Effect & Thermodynamics Product Final Product: 8-nitro-6H-benzo[c]chromen-6-one Lactonization->Product

Mechanistic pathway of the one-pot cross-coupling and intramolecular lactonization.

Quantitative Data & Reagent Stoichiometry

Table 1: Reaction Stoichiometry (1.0 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
Methyl 2-bromo-5-nitrobenzoate 260.04 1.0 260 mg Electrophile / Substrate
2-Hydroxyphenylboronic acid 137.93 1.2 165 mg Nucleophile / Substrate
Pd(PPh₃)₄ 1155.56 0.05 58 mg Catalyst
K₂CO₃ 138.21 2.5 345 mg Base

| 1,4-Dioxane / H₂O (4:1 v/v) | N/A | N/A | 5.0 mL | Solvent System |

Table 2: Optimization Parameters & Causality

Parameter Condition Causality / Rationale
Heating Method Microwave (110 °C) Rapidly provides the thermal kinetic energy required to overcome the activation barrier of the rigid planar transition state during lactonization[2].
Reaction Time 15 Minutes Minimizes protodeboronation of the boronic acid and prevents thermal degradation of the product.

| Atmosphere | Argon / N₂ | Excludes oxygen to prevent the irreversible oxidation of the active Pd(0) catalytic species. |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . By tracking specific analytical milestones (e.g., mass shifts and TLC fluorescence), the operator can confirm the success of each mechanistic phase without isolating intermediates.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add methyl 2-bromo-5-nitrobenzoate (260 mg), 2-hydroxyphenylboronic acid (165 mg), and K₂CO₃ (345 mg).

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water. Sparge the biphasic mixture with Argon for 5–10 minutes. Crucial Step: Degassing prevents catalyst poisoning and unwanted homocoupling of the boronic acid.

  • Catalyst Initiation: Quickly add Pd(PPh₃)₄ (58 mg) under a positive stream of Argon. Seal the vial immediately with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat at 110 °C for 15 minutes with continuous stirring.

  • Quenching & Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous phase with additional Ethyl Acetate (2 × 10 mL).

  • Drying & Concentration: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). The product elutes as a highly UV-active band.

Workflow Step1 Reaction Setup Mix substrates, Pd cat, base Degas thoroughly Step2 Microwave Irradiation 110 °C for 15 min Step1->Step2 Step3 Workup Quench, extract with EtOAc, dry over Na2SO4 Step2->Step3 Step4 Purification Silica gel chromatography (Hexanes/EtOAc) Step3->Step4 Step5 Validation LC-MS (m/z 242.04) 1H/13C NMR Step4->Step5

Experimental workflow for the synthesis and validation of the target compound.

Analytical Validation Standards

To ensure the integrity of the synthesized 8-nitro-6H-benzo[c]chromen-6-one (Chemical Formula: C₁₃H₇NO₄), verify the following parameters:

  • LC-MS Verification: The exact monoisotopic mass of the product is 241.04 Da. The successful expulsion of methanol during cyclization is confirmed by the complete absence of the intermediate mass (m/z 274) and the dominant presence of the [M+H]⁺ ion at m/z 242.04 in positive electrospray ionization (ESI+).

  • TLC Monitoring: The product forms a highly conjugated, rigid planar system that exhibits intense UV absorbance (254 nm) and distinct fluorescence compared to the starting materials.

  • ¹H NMR Signatures (CDCl₃ / DMSO-d₆): The nitro group at the 8-position strongly deshields the adjacent aromatic protons. Expect a distinct downfield doublet or finely split singlet for the C7 proton (ortho to the nitro group and carbonyl) and a downfield doublet of doublets for the C9 proton.

References

  • Vishnumurthy, K., & Makriyannis, A. (2010). A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling. Journal of Combinatorial Chemistry, 12(5), 664–669. URL:[Link][2]

  • Falsini, M., et al. (2023). Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. Pharmaceuticals, 16(5), 664. URL:[Link][1]

Sources

Troubleshooting & Optimization

how to improve the synthetic yield of 8-nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthetic Yield of 8-Nitro-6H-benzo[c]chromen-6-one

Welcome to the Synthetic Chemistry Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals optimize the synthesis of 8-nitro-6H-benzo[c]chromen-6-one. This benzocoumarin derivative is highly valuable in medicinal chemistry, but the strongly electron-withdrawing nature of the 8-nitro group introduces unique electronic demands that can derail yields if conditions are not strictly controlled.

Below, you will find a mechanistic workflow, an FAQ addressing common failure points, a quantitative data summary, and a self-validating experimental protocol.

Reaction Pathway & Mechanism

ReactionPathway Step1 Methyl 2-bromo-5-nitrobenzoate + 2-Hydroxyphenylboronic acid Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 Pd(PPh3)4, Cs2CO3 DME/H2O, MW 125°C Step3 Biaryl Intermediate (Unstable) Step2->Step3 C-C Formation Step4 Spontaneous Lactonization Step3->Step4 - MeOH Step5 8-Nitro-6H-benzo[c]chromen-6-one Step4->Step5 Ring Closure

Fig 1: One-pot Suzuki-Miyaura cross-coupling and lactonization to 8-nitro-6H-benzo[c]chromen-6-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield low despite full consumption of the starting aryl halide? A1: The 8-nitro group is strongly electron-withdrawing, which accelerates the oxidative addition of the palladium catalyst to the C-Br bond. However, this same electronic effect makes the intermediate highly susceptible to proto-debromination or side-reactions if the transmetalation step is slow. Causality & Fix: Ensure your 2-hydroxyphenylboronic acid is freshly recrystallized and use a slight excess (1.3 equiv)[1]. If transmetalation lags behind oxidative addition, the Pd(II) complex will degrade. Thoroughly degas the solvent to prevent oxidative homocoupling of the boronic acid, which starves the main catalytic cycle.

Q2: The cross-coupling works, but lactonization is incomplete. How do I drive the ring closure? A2: In standard biaryl syntheses, lactonization often requires strong Lewis acids (like BBr3​ ) to force the ring closure[2]. However, the 8-nitro group enhances the electrophilicity of the ester carbonyl, making it highly primed for nucleophilic attack by the newly coupled phenol. If lactonization stalls, it is typically a thermal or solvent issue. Causality & Fix: Methanol must be eliminated to drive the equilibrium forward. Switch from conventional reflux to Microwave (MW) irradiation at 125 °C. The rapid, uniform superheating in a sealed MW vial forces the spontaneous elimination of methanol, achieving full lactonization in 15 minutes without additional acid catalysts[1].

Q3: Why use Cs2​CO3​ instead of stronger bases like NaOH or KOH ? A3: Using strong aqueous alkalis will prematurely saponify the methyl ester into a carboxylate salt before the coupling completes. Causality & Fix: A carboxylate anion is strongly electron-donating and will severely deactivate the adjacent C-Br bond toward oxidative addition, stalling the reaction. Cs2​CO3​ provides the perfect balance: it is soluble enough in the DME/Water biphasic system to activate the boronic acid for transmetalation, but mild enough to leave the methyl ester intact until the C-C bond is formed[1].

Quantitative Yield Optimization

The table below summarizes how varying the reaction parameters impacts the final isolated yield of 8-nitro-6H-benzo[c]chromen-6-one.

Catalyst System (10 mol%)Base (4.0 eq)Solvent SystemHeating Method & TempTimeIsolated Yield (%)
Pd(PPh3​)4​ Cs2​CO3​ DME / H2​O (6:1) Microwave (125 °C) 15 min 88%
Pd(PPh3​)4​ K2​CO3​ Dioxane / H2​O (4:1)Conventional (110 °C)12 h65%
Pd(dppf)Cl2​ K3​PO4​ DMF / H2​O (5:1)Microwave (120 °C)30 min72%
Pd(OAc)2​ / PPh3​ Na2​CO3​ Toluene / EtOH (1:1)Conventional (90 °C)24 h45%

Note: Data synthesized from benchmark optimization studies on dibenzopyranone libraries[1].

Self-Validating Experimental Protocol

Microwave-Assisted One-Step Synthesis of 8-Nitro-6H-benzo[c]chromen-6-one

Step 1: Reagent Assembly In a 10 mL microwave-safe reaction vial, combine methyl 2-bromo-5-nitrobenzoate (0.5 mmol), 2-hydroxyphenylboronic acid (0.65 mmol, 1.3 equiv), and Cs2​CO3​ (2.0 mmol, 4.0 equiv)[1]. Validation Check: The mixture should be a dry, free-flowing powder. Clumping indicates moisture in the base, which can lead to premature ester hydrolysis.

Step 2: Solvent Addition & Degassing Add a solvent mixture of Dimethoxyethane (DME) (5.0 mL) and deionized water (0.75 mL)[1]. Degas the suspension by bubbling ultra-pure argon directly through the liquid for exactly 5 minutes. Scientific Insight: DME solubilizes the organic substrates, while water dissolves the inorganic base. This biphasic interface is where the reactive boronate complex forms.

Step 3: Catalyst Addition Quickly add Pd(PPh3​)4​ (10 mol%, 0.05 mmol) to the mixture and immediately seal the reaction tube with a crimp cap[1]. Validation Check: The solution will typically turn a pale yellow/orange upon catalyst addition. A rapid shift to black indicates premature palladium aggregation (catalyst death) due to oxygen exposure.

Step 4: Microwave Irradiation Place the sealed tube in a microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Heat the reaction at 125 °C (power 300 W) for 15 minutes[1]. Scientific Insight: The high pressure generated allows the DME/water mixture to exceed its atmospheric boiling point, providing the activation energy required for the spontaneous lactonization step.

Step 5: Work-up and Purification Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Validation Check: The product, 8-nitro-6H-benzo[c]chromen-6-one, will elute as a distinct band and yield a white-to-pale-yellow solid upon solvent evaporation (Expected yield: ~88%)[1].

References

1.[1] Title: A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling Source: Journal of Combinatorial Chemistry / PubMed Central (PMC) URL: [Link]

2.[2] Title: Synthesis and Characterization of a "Smart" Biaryl Lactone (ASTRA: The UW-Eau Claire McNair Scholars' Journal) Source: Minds@UW (University of Wisconsin System) URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 8-nitro-6H-benzo[c]chromen-6-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 8-nitro-6H-benzo[c]chromen-6-one is a highly hydrophobic, planar benzocoumarin derivative. While its structural rigidity and extended aromatic system make it a valuable scaffold in drug development, these physicochemical properties result in strong intermolecular π−π stacking and high crystal lattice energy. Consequently, it exhibits extremely poor aqueous solubility, frequently leading to precipitation in biological assays and erratic pharmacological readouts.

This guide provides field-proven, mechanistically grounded methodologies to overcome these solubility bottlenecks without compromising your assay's integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 8-nitro-6H-benzo[c]chromen-6-one precipitate immediately upon addition to my cell culture medium? A1: The compound's rigid aromatic structure and lack of ionizable groups at physiological pH mean it cannot form sufficient hydrogen bonds with water to overcome its own lattice energy. When you dilute a concentrated DMSO stock into an aqueous medium, the local dielectric constant drops rapidly. The compound experiences "solvent shock" and nucleates into microcrystals before it can thermodynamically disperse.

Q2: Can I just increase the DMSO concentration to keep the compound dissolved? A2: Only up to a strict biological limit. While DMSO is a powerful polar aprotic solvent, it is cytotoxic and can induce cellular differentiation or apoptosis at high levels. Most mammalian cell lines can only tolerate 0.1% to 0.5% DMSO (v/v) before exhibiting altered transcriptomic profiles . For cell-based assays, you must empirically determine the maximum tolerated dose (MTD) of DMSO.

Q3: What is the best alternative if my cells cannot tolerate the DMSO required to dissolve the compound? A3: The gold standard for solubilizing hydrophobic, planar molecules without organic solvents is encapsulation within a cyclodextrin, specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD accommodates the aromatic rings of the benzocoumarin, while its hydrophilic exterior ensures complete miscibility in water, effectively masking the drug from the aqueous environment .

Part 2: Troubleshooting Guides

Issue 1: Erratic or Non-Reproducible IC50 Data in Cell Assays
  • Root Cause: Micro-precipitation of 8-nitro-6H-benzo[c]chromen-6-one in the assay well. Even if invisible to the naked eye, microcrystals reduce the effective concentration of the free drug, leading to artificially high or highly variable IC50 values.

  • Causality & Solution: Standard serial dilutions performed directly in an aqueous buffer cause the compound to crash out at higher concentrations. To fix this, perform the serial dilution in 100% neat DMSO first. Then, use a low-volume liquid handler to stamp a constant, minimal volume of the DMSO/drug solution directly into the aqueous assay plate. This ensures the final DMSO concentration remains constant across all wells and minimizes the time the compound spends in a supersaturated state .

Issue 2: Visible Precipitation in In Vivo Formulations
  • Root Cause: The required working concentration exceeds the thermodynamic solubility limit of the compound in the maximum allowable co-solvent percentage.

  • Causality & Solution: You must alter the apparent solubility using a host-guest complexation strategy. By formulating with 10-20% (w/v) HP- β -CD, the planar 8-nitro-6H-benzo[c]chromen-6-one molecule is sequestered into the cyclodextrin cavity via van der Waals forces and hydrophobic interactions .

Troubleshooting_Workflow start Observe Precipitation in Aqueous Assay check_dmso Check Final DMSO % Is it > 0.5%? start->check_dmso high_dmso DMSO > 0.5% Risk of Cytotoxicity check_dmso->high_dmso Yes low_dmso DMSO ≤ 0.5% Insufficient Solvent check_dmso->low_dmso No action_high Use HP-β-CD Inclusion Complexation high_dmso->action_high action_low Perform DMSO Tolerance Test Can cells tolerate more? low_dmso->action_low tolerate_yes Increase DMSO to Max Tolerated Dose action_low->tolerate_yes Yes tolerate_no Switch to Co-solvent (e.g., Tween-80) or HP-β-CD action_low->tolerate_no No

Figure 1: Decision tree for troubleshooting precipitation of hydrophobic compounds.

Part 3: Experimental Protocols

Protocol A: Self-Validating DMSO Tolerance and Solubility Limit Assay

Purpose: To empirically determine the maximum non-toxic DMSO concentration for your specific cell line and verify compound solubility at that concentration.

  • Cell Seeding: Seed cells in a 96-well plate at your standard assay density. Leave one column cell-free as a background control.

  • Vehicle Titration: Prepare a gradient of neat DMSO in culture media (0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0% v/v).

  • Incubation & Viability: Incubate for the standard duration of your assay (e.g., 48h). Measure viability using a standard readout (e.g., CellTiter-Glo).

    • Validation Step 1: The maximum tolerated dose (MTD) is defined as the highest DMSO concentration yielding ≥95% viability compared to the untreated control.

  • Nephelometry (Turbidity) Check: In a separate cell-free 96-well plate, spike 8-nitro-6H-benzo[c]chromen-6-one into media containing the established MTD of DMSO across a concentration gradient (1 μ M to 100 μ M). Measure absorbance at 650 nm.

    • Validation Step 2: A sudden spike in optical density indicates the thermodynamic solubility limit has been breached, forming micro-precipitates. Your maximum assay concentration must remain below this inflection point.

Protocol B: Preparation of HP- β -CD Inclusion Complexes

Purpose: To create a completely aqueous, stable formulation of 8-nitro-6H-benzo[c]chromen-6-one for sensitive in vitro or in vivo applications.

  • Cyclodextrin Solution: Dissolve HP- β -CD in molecular biology grade water (or saline for in vivo use) to a final concentration of 20% (w/v). Stir until completely clear.

  • Compound Addition: Add 8-nitro-6H-benzo[c]chromen-6-one powder directly to the HP- β -CD solution. (Critical Causality: Do not pre-dissolve the compound in DMSO, as residual organic solvent molecules will competitively bind the hydrophobic cyclodextrin cavity, drastically lowering encapsulation efficiency).

  • Equilibration: Sonicate the suspension in a water bath at room temperature for 30 minutes, followed by magnetic stirring at 37°C for 24 hours. The thermal energy and physical agitation overcome the activation energy required for the host-guest complexation.

  • Filtration: Filter the solution through a 0.22 μ m PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Measure the final concentration of the solubilized compound using HPLC or UV-Vis spectroscopy against a standard curve.

    • Validation Step: The measured concentration confirms the exact encapsulation efficiency and serves as the stock concentration for downstream dosing.

CD_Mechanism drug 8-Nitro-6H-... (Hydrophobic, Planar) complex Inclusion Complex (Water Soluble) drug->complex Hydrophobic Interactions cd HP-β-CD (Hydrophobic Cavity, Hydrophilic Shell) cd->complex Encapsulation

Figure 2: Mechanism of solubility enhancement via HP-β-CD host-guest inclusion complexation.

Part 4: Data Presentation

Table 1: Comparison of Solubilization Strategies for 8-nitro-6H-benzo[c]chromen-6-one

Solubilization StrategyMax Typical Concentration AchievedCytotoxicity RiskOptical InterferenceBest Use Case
Aqueous Buffer (PBS) <1μM NoneHigh (Precipitation)Not recommended
0.1% DMSO (v/v) 1−10μM LowModerateRoutine in vitro cell assays
1.0% DMSO (v/v) 10−50μM HighLowCell-free biochemical assays
20% HP- β -CD (w/v) >500μM Very LowNoneIn vivo dosing / Sensitive cells

References

  • Title: Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay Source: SLAS Discovery (PubMed / NIH) URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: Pharmaceutics (MDPI) URL: [Link]

preventing degradation of 8-nitro-6H-benzo[c]chromen-6-one during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

An essential component in contemporary drug discovery and development, 8-nitro-6H-benzo[c]chromen-6-one is a molecule with significant therapeutic potential. Its core structure, the benzo[c]chromen-6-one scaffold, is found in numerous biologically active natural products and synthetic compounds.[1][2] However, the inherent chemical functionalities of this molecule—specifically the lactone ring and the nitroaromatic system—present unique challenges for its long-term stability.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing, identifying, and troubleshooting the degradation of 8-nitro-6H-benzo[c]chromen-6-one during storage.

Understanding the Degradation of 8-nitro-6H-benzo[c]chromen-6-one

To effectively prevent degradation, it is crucial to first understand the molecule's vulnerabilities. The structure of 8-nitro-6H-benzo[c]chromen-6-one contains two primary reactive sites susceptible to degradation under common laboratory storage conditions.

  • The Lactone Ring: The 6H-benzo[c]chromen-6-one core contains a lactone, which is a cyclic ester. Like acyclic esters, lactones are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[3][4] This process, which can be catalyzed by both acidic and basic conditions, results in the opening of the lactone ring to form a non-cyclic hydroxy-carboxylic acid. This structural change will invariably lead to a loss of the compound's biological activity.

  • The Nitroaromatic System: The nitro group attached to the aromatic ring makes the compound susceptible to photodegradation. Nitroaromatic compounds are known to absorb light, particularly in the UV spectrum, which can initiate photochemical reactions.[5][6][7] These reactions can lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, or even more complex molecular rearrangements, fundamentally altering the compound's identity and efficacy.[8]

The primary degradation pathways are visualized below.

cluster_main 8-nitro-6H-benzo[c]chromen-6-one cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway A 8-nitro-6H-benzo[c] chromen-6-one (Stable Form) B Ring-Opened Hydroxy-Carboxylic Acid (Inactive) A->B H₂O (Moisture, Humidity) Acid/Base Catalysis C Reduced Nitro-Group Derivatives (e.g., Amino, Nitroso) (Inactive/Altered Activity) A->C Light (UV, Ambient)

Caption: Primary degradation pathways for 8-nitro-6H-benzo[c]chromen-6-one.

Frequently Asked Questions (FAQs): Proactive Storage Protocols

This section addresses the most common questions regarding the proper long-term storage of 8-nitro-6H-benzo[c]chromen-6-one.

Q1: What are the optimal temperature and humidity conditions for storing the solid compound?

A1: For long-term stability, the solid compound should be stored at -20°C in a desiccated environment.

  • Expertise & Experience: The low temperature (-20°C) is critical for minimizing the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[9] The nitro group can increase the molecule's reactivity compared to the parent 6H-benzo[c]chromen-6-one, making cold storage a prudent measure. Equally important is controlling humidity. Moisture in the air can facilitate the hydrolysis of the lactone ring, even in solid form over time.[10] Therefore, storing the compound in a desiccator or with a desiccant is strongly recommended to create an anhydrous environment.

Q2: How critical is protection from light?

A2: Protection from light is absolutely critical .

  • Expertise & Experience: The nitroaromatic moiety is a known chromophore that absorbs UV and even visible light, making the compound highly susceptible to photodegradation.[11][12] To prevent this, always store the compound in an amber glass vial or a container completely wrapped in aluminum foil to block all light sources. Standard laboratory lighting can be sufficient to cause degradation over extended periods.

Q3: What type of container should I use?

A3: Use a borosilicate glass vial with a PTFE-lined cap .

  • Expertise & Experience: Borosilicate glass is chemically inert and will not leach impurities into your sample. The Polytetrafluoroethylene (PTFE) liner in the cap provides a superior seal against atmospheric moisture compared to other liner materials. This is crucial for preventing the slow ingress of water vapor that could lead to hydrolysis of the lactone.[13] Ensure the container is tightly sealed.

Q4: Is it better to store the compound as a solid or in solution?

A4: For long-term storage (>1 month), it is highly recommended to store the compound as a solid .

  • Expertise & Experience: Storing the compound in solution significantly increases the risk of degradation. In a solvent, molecules have greater mobility, which accelerates reaction rates. Furthermore, residual water in the solvent provides a direct medium for hydrolysis. Photodegradation processes are also generally more efficient in solution.[7] If you must store solutions for short-term use, prepare them fresh. If intermediate-term storage is unavoidable, use an anhydrous, aprotic solvent like DMSO or DMF, store at -80°C, and blanket the headspace with an inert gas like argon or nitrogen.

Q5: Is an inert atmosphere necessary for storing the solid?

A5: While not as critical as temperature and light protection for this specific molecule, using an inert atmosphere is best practice for maximizing long-term stability .

  • Expertise & Experience: The primary degradation pathways (hydrolysis and photolysis) are not directly oxygen-dependent. However, displacing air with an inert gas like argon or nitrogen serves two beneficial purposes. First, it removes atmospheric moisture, supplementing desiccation. Second, it eliminates oxygen, which can prevent potential minor oxidative degradation pathways that may occur over very long storage periods, especially if trace impurities are present. For high-value samples or reference standards, this is a worthwhile precaution.[14]

Data Presentation: Summary of Optimal Storage Conditions

ParameterRecommendationRationale
Physical Form SolidMinimizes molecular mobility and solvent-mediated degradation.
Temperature -20°C or lowerReduces the kinetic rate of all degradation reactions.[9]
Light Exposure Complete darkness (Amber vial/foil)Prevents photodegradation of the nitroaromatic system.[11][12]
Humidity Desiccated/AnhydrousPrevents hydrolysis of the lactone ring.[10]
Atmosphere Inert gas (Argon or Nitrogen)Best practice to displace moisture and oxygen.[14]
Container Borosilicate glass vial, PTFE-lined capEnsures chemical inertness and a tight seal against moisture.

Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a systematic approach to assessing and addressing suspected degradation of your 8-nitro-6H-benzo[c]chromen-6-one sample.

start Suspected Degradation (e.g., color change, poor experimental results) check_purity Step 1: Purity Assessment Perform HPLC-UV/MS analysis. Compare to reference standard or initial data. start->check_purity decision Is Purity < 95% or Are Degradation Peaks Observed? check_purity->decision no_degradation Result: No Significant Degradation Issue may be with experimental protocol. Re-evaluate storage conditions to ensure compliance. decision->no_degradation No degradation_confirmed Result: Degradation Confirmed Discard compromised stock. Obtain new material. decision->degradation_confirmed Yes review_storage Step 2: Review Storage Protocol Check temperature logs, container integrity, light protection, and desiccation. degradation_confirmed->review_storage

Caption: Troubleshooting workflow for suspected compound degradation.

Issue: The appearance of my solid compound has changed (e.g., from a pale yellow powder to a darker or discolored solid).

  • Possible Cause: A color change is often a visual indicator of chemical degradation. This could be due to the formation of conjugated byproducts from photodegradation or other reactions.

  • Solution: Do not assume the compound is still pure. Immediately proceed to the Purity Assessment Protocol outlined below to quantify the extent of degradation.

Issue: Experiments using the compound are yielding inconsistent or unexpected results.

  • Possible Cause: A loss of compound purity due to degradation is a primary suspect when bioactivity or reaction yields decrease over time. The formation of degradation products could also introduce interfering or inhibitory substances into your assay.

  • Solution: Before troubleshooting your experimental procedure, validate the integrity of your starting material using the Purity Assessment Protocol .

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 8-nitro-6H-benzo[c]chromen-6-one and detecting potential degradation products.

Objective: To separate the parent compound from potential degradation products and quantify its purity. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its sensitivity and resolving power for aromatic compounds.[15][16][17]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), optional

  • Sample of 8-nitro-6H-benzo[c]chromen-6-one

  • Reference standard (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of ~10-50 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 254 nm, or determine the λmax by UV-Vis scan).

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 30% B

      • 19-25 min: Re-equilibrate at 30% B

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the parent compound as a percentage of the total peak area.

    • Interpretation: A pure sample should show one major peak corresponding to the parent compound. The appearance of significant additional peaks, especially at earlier retention times, may indicate the formation of more polar degradation products, such as the ring-opened hydroxy-carboxylic acid from hydrolysis. A shift in the retention time of the main peak compared to a reference standard can also indicate a problem. For definitive identification of degradation products, analysis by LC-Mass Spectrometry (LC-MS) is recommended.[18]

References

  • Vertex AI Search. (n.d.). Lactone hydrolysis.
  • LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters.
  • Wikipedia. (n.d.). Lactone.
  • Lopes, J. F., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry.
  • Vione, D., et al. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • Chen, B., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
  • Lopes, J. F., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • Legrini, O., et al. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology.
  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
  • Jenkins, T.F., et al. (n.d.).
  • EPA. (n.d.).
  • Grokipedia. (n.d.). Lactone.
  • Wallace, S., & Gill, P. P. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Towns, A. (2016). Response to "Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?".
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • Journal of Pharmaceutical and Biomedical Analysis. (2021).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Ray, J. K., & Nuree, Y. (n.d.).
  • Robertson, M. D., & Drummer, O. H. (1995). Stability of nitrobenzodiazepines in postmortem blood. Journal of Forensic Sciences.
  • BenchChem. (n.d.).
  • Malamas, M. S., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: 8-Nitro-6H-benzo[c]chromen-6-one Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and side reactions encountered during the preparation of 8-nitro-6H-benzo[c]chromen-6-one .

The most efficient, high-yielding route to this specific regioisomer avoids the non-selective direct nitration of the 6H-benzo[c]chromen-6-one core. Instead, the field-standard approach utilizes a tandem Suzuki-Miyaura cross-coupling of methyl 2-bromo-5-nitrobenzoate with 2-hydroxyphenylboronic acid, followed by spontaneous intramolecular lactonization . While elegant, this domino reaction is highly sensitive to environmental conditions, solvent ratios, and thermal energy.

Mechanistic Workflow & Diagnostic Pathway

Understanding the competitive pathways in your reaction flask is the first step to troubleshooting. The diagram below maps the intended tandem catalytic cycle against the three most common failure modes: protodeboronation, homocoupling, and ester hydrolysis.

SynthesisPathway A Methyl 2-bromo- 5-nitrobenzoate C Pd(PPh3)4, Cs2CO3 A->C B 2-Hydroxyphenyl- boronic acid B->C S1 Phenol (Protodeboronation) B->S1 Excess H2O/Heat S2 2,2'-Dihydroxybiphenyl (Homocoupling) B->S2 O2 present D Biaryl Intermediate (Uncyclized) C->D Suzuki Coupling E 8-nitro-6H-benzo[c] chromen-6-one D->E Lactonization (- MeOH) S3 Hydrolyzed Acid (Ester Hydrolysis) D->S3 Base/H2O

Fig 1: Tandem Suzuki-Miyaura coupling and lactonization pathway with major side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant protodeboronation of 2-hydroxyphenylboronic acid?

The Causality: Boronic acids containing electron-donating or heteroatom substituents ortho to the boron atom (like the hydroxyl group in 2-hydroxyphenylboronic acid) are highly susceptible to protodeboronation. The ortho-hydroxyl group can coordinate with the palladium center or facilitate hydrolytic cleavage of the C-B bond in the presence of water and heat, yielding phenol and destroying your stoichiometric balance. The Solution: If LC-MS confirms the presence of phenol and unreacted methyl 2-bromo-5-nitrobenzoate, your system is too aqueous or heating is too prolonged. Switch to a strictly controlled DME:H₂O ratio (e.g., 5:0.75 v/v). If the issue persists, substitute the free boronic acid with its more stable pinacol ester derivative (2-hydroxyphenylboronic acid pinacol ester) or utilize anhydrous conditions with a fluoride base (e.g., CsF in toluene).

Q2: How do I prevent the homocoupling of the boronic acid?

The Causality: The formation of 2,2'-dihydroxybiphenyl is a classic oxidative homocoupling side reaction. It is strictly dependent on the presence of molecular oxygen, which acts as an oxidant, turning the Pd(0)/Pd(II) cross-coupling cycle into a Pd(II)-mediated homocoupling cycle. The Solution: This is a self-validating fix: if homocoupling disappears, your degassing technique is successful. Do not rely on brief vacuum/nitrogen backfilling. Sparge your solvent mixture with high-purity Argon for a minimum of 10–15 minutes prior to the addition of the Pd(PPh3)4 catalyst.

Q3: My reaction stalls at the uncyclized biaryl intermediate. How do I drive lactonization to completion?

The Causality: The transesterification step (intramolecular nucleophilic attack of the phenoxide onto the methyl ester) requires proper orbital alignment. While the highly electron-withdrawing 8-nitro group increases the electrophilicity of the ester carbonyl—theoretically facilitating the attack—steric constraints of the biaryl axis can trap the intermediate in an anti-conformation. The Solution: Conventional heating (e.g., 80 °C) often fails to provide the activation energy required to overcome this rotational barrier. Transitioning to microwave (MW) irradiation at 125 °C for 15 minutes provides rapid, uniform heating that drives the equilibrium toward the cyclized 6H-benzo[c]chromen-6-one, efficiently expelling methanol .

Q4: I am observing ester hydrolysis instead of lactonization. What should I change?

The Causality: Aqueous basic conditions (e.g., Cs₂CO₃ in DME/H₂O) can lead to competitive saponification of the methyl ester, yielding 2-(2-hydroxyphenyl)-5-nitrobenzoic acid. Once the carboxylate anion is formed, its electrophilicity drops drastically, and spontaneous lactonization is permanently halted. The Solution: To validate this failure mode, acidify an aliquot of your stalled reaction mixture; if a white precipitate forms that does not match your product's R_f, hydrolysis has occurred. To prevent this, the rate of lactonization must outcompete the rate of saponification. This is achieved by minimizing water content and utilizing microwave heating to accelerate the ring closure.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific deviations in your protocol alter the product and side-product distribution. Use this as a diagnostic matrix when analyzing your crude NMR or LC-MS data.

Reaction ConditionsYield of Target (%)Protodeboronation (%)Homocoupling (%)Ester Hydrolysis (%)
DME/H₂O (1:1), Na₂CO₃, 80 °C, 12 h, Air35%20%15%30%
DME/H₂O (5:0.75), Cs₂CO₃, 80 °C, 12 h, Argon65%10%< 2%15%
Toluene, CsF, 110 °C, 24 h, Argon (Anhydrous)82%< 2%< 2%0%
DME/H₂O (5:0.75), Cs₂CO₃, 125 °C (MW), 15 min, Argon 88% < 5% < 2% < 5%

Optimized Step-by-Step Methodology

To ensure a self-validating, high-yielding synthesis of 8-nitro-6H-benzo[c]chromen-6-one, follow this microwave-assisted protocol adapted from established combinatorial methodologies .

Reagents & Materials:

  • Methyl 2-bromo-5-nitrobenzoate (0.5 mmol, 1.0 equiv)

  • 2-Hydroxyphenylboronic acid (0.65 mmol, 1.3 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 4.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 10 mol%)

  • 1,2-Dimethoxyethane (DME) (5.0 mL)

  • Deionized Water (0.75 mL)

Step-by-Step Protocol:

  • Reagent Loading: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, charge methyl 2-bromo-5-nitrobenzoate, 2-hydroxyphenylboronic acid, and Cs₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add 5.0 mL of DME and 0.75 mL of H₂O. Submerge a long needle into the solvent mixture and sparge with high-purity Argon for exactly 10 minutes. Note: Skipping this step guarantees homocoupling.

  • Catalyst Addition: Under a positive stream of Argon, rapidly add the Pd(PPh3)4 catalyst. Immediately seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer. Heat the reaction to 125 °C (power ~300 W) for 15 minutes with continuous stirring.

  • Reaction Quenching & Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (10 mL) to neutralize the base and remove unreacted boronic acid, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 8-nitro-6H-benzo[c]chromen-6-one as a solid.

References

  • A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling. Journal of Combinatorial Chemistry, 2010, 12(5): 664–669. URL:[Link]

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. Pharmaceuticals (MDPI), 2023, 16(5): 668. URL:[Link]

Technical Support Center: HPLC Method Development for 8-nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 8-nitro-6H-benzo[c]chromen-6-one and related nitro-coumarin/dibenzo-α-pyrone derivatives.

Unlike hydroxylated analogs (such as Urolithin A), the presence of the strongly electron-withdrawing 8-nitro group fundamentally alters the molecule's polarity, polarizability, and interaction mechanisms. This guide synthesizes field-proven chromatographic theory with actionable, self-validating protocols to ensure your analytical workflows are robust and reproducible.

Section 1: Core Chromatographic Principles & Mechanisms

To successfully optimize your mobile phase, you must first understand the specific intermolecular forces governing the retention of 8-nitro-6H-benzo[c]chromen-6-one.

Interaction Analyte 8-nitro-6H-benzo[c]chromen-6-one (Electron-Deficient Core) Stationary Phenyl-Hexyl Phase (π-Electron Donor) Analyte->Stationary π-π Interaction Mobile Protic Mobile Phase (Methanol) Mobile->Analyte Solvation Mobile->Stationary Enhances π-π Affinity

Mechanistic interactions between the nitroaromatic analyte, stationary phase, and mobile phase.

FAQ 1: Why does 8-nitro-6H-benzo[c]chromen-6-one exhibit unpredictable retention shifts when switching between methanol and acetonitrile?

Causality & Expert Insight: The 8-nitro group withdraws electron density from the planar dibenzo-α-pyrone core, creating a highly electron-deficient aromatic system. When using a Phenyl-Hexyl stationary phase, retention is heavily driven by π-π charge-transfer interactions between the electron-rich stationary phase and the electron-poor analyte.

Acetonitrile contains a cyano group with its own π-electrons, which actively competes with the stationary phase for interactions with the analyte, thereby suppressing retention. Methanol, being a protic solvent lacking π-electrons, does not compete. Consequently, methanol enhances these π-π interactions, leading to increased retention and fundamentally different selectivity profiles[1]. This solvatochromic behavior is a critical variable in reversed-phase optimization[2]. For this molecule, methanol is the preferred organic modifier [1].

FAQ 2: What is the optimal stationary phase for this specific derivative?

Causality & Expert Insight: While standard C18 columns rely purely on hydrophobic partitioning, they often fail to resolve closely related nitro-isomers. A Phenyl-Hexyl column provides a dual-retention mechanism: the hexyl chain offers hydrophobic retention, while the terminal phenyl ring acts as a π-electron donor. This orthogonal separation mechanism is critical for resolving the 8-nitro derivative from unreacted starting materials or structurally similar byproducts[1].

Section 2: Mobile Phase Gradient Troubleshooting

FAQ 3: My peaks are tailing significantly (Tailing Factor > 1.5). How can I adjust the mobile phase to fix this?

Causality & Expert Insight: Tailing in coumarin derivatives is almost always a result of secondary electrostatic interactions. The polar lactone carbonyl and the nitro group can interact with unendcapped, ionized residual silanols on the silica support matrix.

To suppress this, you must lower the pH of the mobile phase below the pKa of the surface silanols (typically pH < 3.0). Adding an acidic modifier—such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) —to both the aqueous and organic mobile phases will protonate the silanols, neutralizing their charge and instantly improving peak symmetry[2]. Furthermore, maintaining a stable pH prevents retention time drift caused by varying ionization states [3].

FAQ 4: How do I resolve co-eluting synthesis impurities, such as the unreacted 6H-benzo[c]chromen-6-one core?

Causality & Expert Insight: The unreacted core lacks the polar nitro group, making it more hydrophobic but less polarizable. If co-elution occurs, your gradient slope is likely too steep, compressing the critical elution zone. Implement an Overlapping Resolution Mapping (ORM) strategy by running two scouting gradients of different durations (e.g., 20 minutes and 60 minutes) to mathematically model the optimum gradient steepness[4]. Flattening the gradient slope (e.g., a 2% organic increase per minute) specifically around the target elution window will increase the resolution ( Rs​ ) between these structurally distinct species[4].

Section 3: Standardized Experimental Protocol

The following methodology is designed as a self-validating system . By calculating the specified chromatographic parameters at the end of the run, the protocol inherently verifies its own success without requiring external confirmation.

Workflow N1 1. Isocratic Scouting (50% MeOH / 50% H2O) N2 2. Assess Retention Factor (k') Target: 2 < k' < 10 N1->N2 N3 3. Select Organic Modifier (MeOH preferred for π-π) N2->N3 Optimize Selectivity N4 4. Design Linear Gradient (e.g., 20%→80% over 15 min) N3->N4 Increase Peak Capacity N5 5. Fine-tune pH Additives (0.1% Formic Acid) N4->N5 Suppress Tailing

Workflow for systematic HPLC gradient optimization of nitro-coumarin derivatives.

Step-by-Step Gradient Optimization Workflow

Step 1: Mobile Phase & System Preparation

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Methanol + 0.1% Formic Acid (v/v).

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Action: Purge lines and equilibrate the column with 5% B at 1.0 mL/min until the baseline UV absorbance (monitored at 280 nm) is perfectly stable.

Step 2: Initial Broad Scouting Gradient

  • Action: Inject 10 µL of the 8-nitro-6H-benzo[c]chromen-6-one sample (100 µg/mL in 50:50 Water:MeOH).

  • Gradient Program: 5% B to 95% B over 20.0 minutes. Hold at 95% B for 5 minutes.

  • Purpose: To determine the approximate elution concentration of the analyte.

Step 3: Focused Gradient Design

  • Action: Identify the percentage of Mobile Phase B at which the analyte elutes (e.g., 55% B).

  • Adjustment: Design a focused, shallower gradient starting 10% below this value and ending 10% above it (e.g., 45% B to 65% B over 15 minutes). This maximizes resolution in the critical zone.

Step 4: System Suitability & Self-Validation Perform triplicate injections using the focused gradient. The method is considered validated and ready for use only if the following internal criteria are met:

  • Retention Factor ( k′ ): Must be between 2 and 10. (Calculated as k′=(tR​−t0​)/t0​ ). If k′<2 , decrease the starting %B.

  • Tailing Factor ( Tf​ ): Must be between 0.95 and 1.15. If Tf​>1.15 , verify the freshness of the Formic Acid buffer.

  • Resolution ( Rs​ ): Must be > 2.0 between the 8-nitro derivative and the closest eluting impurity.

  • Precision: Retention time Relative Standard Deviation (RSD) must be < 0.5% across the three injections.

Section 4: Quantitative Data & Parameter Summary

Use the table below to quickly cross-reference how specific mobile phase adjustments will quantitatively and mechanistically impact your chromatography.

Chromatographic ParameterCondition ACondition BObserved Chromatographic EffectMechanistic Causality
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH increases retention time and alters elution order of isomers.ACN competes for π-π interactions; MeOH enhances π-π affinity between the electron-deficient nitroaromatic core and the stationary phase.
Aqueous Additive No Buffer (Neutral pH)0.1% Formic Acid (pH ~2.7)FA drastically reduces peak tailing ( Tf​ drops from ~1.8 to 1.05).Acidic pH suppresses the ionization of residual surface silanols, preventing secondary electrostatic interactions with the lactone carbonyl.
Stationary Phase Standard C18Phenyl-HexylPhenyl-Hexyl improves resolution ( Rs​ ) of nitro-isomers by >40%.Provides orthogonal retention mechanisms: standard hydrophobic partitioning combined with π-π electron donor-acceptor interactions.
Gradient Slope 5% change/min2% change/minShallower slope increases resolution but broadens peak width slightly.Allows more interaction time in the critical elution zone, amplifying minor selectivity differences between structurally similar coumarins.

Section 5: References

  • Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." Agilent Application Notes. URL: [Link]

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. URL: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Hub. URL: [Link]

  • Yao, Lee, and Li. "Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping." Journal of Liquid Chromatography, Taylor & Francis. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds." PMC Archives. URL: [Link]

Sources

Validation & Comparative

8-nitro-6H-benzo[c]chromen-6-one vs 3-nitro-6H-benzo[c]chromen-6-one biological activity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating small-molecule pharmacophores, I frequently encounter the 6H-benzo[c]chromen-6-one (dibenzopyranone) scaffold. Recognized for its structural homology to natural urolithins and coumarins, this tricyclic core serves as a highly tunable foundation for drug discovery.

However, the regiochemistry of functionalization dictates its biological fate. The introduction of a nitro group at the C-8 versus the C-3 position fundamentally shifts the molecule's biological activity from steroid receptor modulation to metabolic enzyme allostery. This guide provides an in-depth, data-driven comparison of 8-nitro-6H-benzo[c]chromen-6-one and 3-nitro-6H-benzo[c]chromen-6-one , detailing their mechanistic divergence, comparative performance, and the self-validating protocols required to evaluate them in the laboratory.

Structural and Mechanistic Divergence

The precise location of the nitro substitution alters the electronic distribution, steric profile, and hydrogen-bonding capacity of the dibenzopyranone core.

  • 8-nitro-6H-benzo[c]chromen-6-one : Substitution at the C-8 position directly impacts the dihedral angle of the biaryl linkage. The electron-withdrawing nature of the nitro group at this specific locus decreases the dihedral angle, which subsequently enhances intramolecular charge transfer (ICT) across the ring system[1]. Biologically, this structural pre-organization makes the 8-nitro derivative a highly effective precursor and active pharmacophore for fitting into the hydrophobic pockets of steroid receptors. It is extensively utilized as a critical intermediate in the synthesis of 5-aryl-1,2-dihydrochromeno[3,4-f]quinolines—a novel class of nonsteroidal human Progesterone Receptor (PR) agonists[2]—and has been heavily investigated in the design of selective Estrogen Receptor (ER) modulators[3].

  • 3-nitro-6H-benzo[c]chromen-6-one : The C-3 position corresponds to the critical hydroxyl group found in Urolithin C, a well-characterized non-competitive allosteric inhibitor of Liver Pyruvate Kinase (PKL)[4]. Replacing the hydrogen-bond donating 3-OH with a bulky, electron-withdrawing 3-NO2 group drastically alters the molecule's interaction with the PKL allosteric site. Structure-activity relationship (SAR) studies demonstrate that modifications at this position disrupt the essential hydrogen-bonding network, flipping the molecule's behavior from a potent inhibitor to a weak activator, or abrogating activity entirely[4][5].

SAR Core 6H-benzo[c]chromen-6-one Scaffold Sub8 C-8 Nitro Substitution (8-nitro derivative) Core->Sub8 Sub3 C-3 Nitro Substitution (3-nitro derivative) Core->Sub3 Mech8 Altered Dihedral Angle & Enhanced ICT Sub8->Mech8 Mech3 Disruption of H-bond Donor (Mimics/Replaces 3-OH) Sub3->Mech3 Target8 Steroid Receptors (PR / ER Modulator) Mech8->Target8 Target3 Metabolic Enzymes (PKL Allosteric Modulation) Mech3->Target3

Logical relationship of nitro-substitution on biological target specificity.

Comparative Biological Activity Profile

To objectively compare these isomers, we must evaluate their performance against their primary pharmacological targets. The table below synthesizes the qualitative and mechanistic performance metrics based on established biochemical assays.

CompoundPrimary TargetBiological EffectKey Structural DriverDownstream Application
8-nitro-6H-benzo[c]chromen-6-one Progesterone Receptor (PR) / Estrogen Receptor (ER)Agonism / Modulation[2][3]Decreased dihedral angle; enhanced ICT[1]Development of nonsteroidal contraceptives and HRT drugs
3-nitro-6H-benzo[c]chromen-6-one Liver Pyruvate Kinase (PKL)Weak Activation / Loss of Inhibition[4][5]Disruption of C-3 H-bond donor network[4]Metabolic pathway mapping; NAFLD research

Self-Validating Experimental Protocols

In drug development, assay reproducibility and the elimination of false positives are paramount. The following protocols are designed as self-validating systems, ensuring that artifacts—such as compound aggregation, solvent effects, or non-specific binding—are rigorously controlled.

Protocol A: Continuous Coupled-Enzyme Assay for PKL Modulation (Evaluating 3-nitro derivatives)

Causality: PKL activity cannot be measured directly via standard absorbance. We utilize a coupled assay where PKL converts phosphoenolpyruvate (PEP) to pyruvate, which Lactate Dehydrogenase (LDH) subsequently reduces to lactate, oxidizing NADH to NAD+. The depletion of NADH is monitored kinetically at 340 nm, providing a real-time, artifact-resistant readout of PKL activity[4].

  • Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2). Causality: The inclusion of Mg2+ and K+ is critical as they are obligate cofactors for the PKL tetramer stabilization.

  • Compound Dilution : Dissolve 3-nitro-6H-benzo[c]chromen-6-one in 100% DMSO to a 10 mM stock. Perform serial dilutions. Self-Validation Step: Maintain a strict final DMSO concentration of 1% across all wells, including vehicle controls, to definitively rule out solvent-induced enzyme denaturation.

  • Reaction Mixture : To each well of a 96-well UV-transparent plate, add assay buffer, 0.5 mM PEP, 0.2 mM NADH, and 2 U/mL LDH.

  • Enzyme Addition & Incubation : Add 10 nM recombinant human PKL. Incubate at 37°C for 10 minutes to allow allosteric equilibrium between the compound and the enzyme.

  • Initiation & Kinetic Readout : Trigger the reaction by adding 1 mM ADP. Immediately read absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Workflow Prep Compound Prep (1% DMSO Final) Incubate Enzyme Incubation (PKL + Substrate) Prep->Incubate Add Read Kinetic Readout (NADH at 340nm) Incubate->Read Trigger Analyze IC50 / EC50 Calculation Read->Analyze Export

Self-validating workflow for continuous kinetic measurement of PKL activity.

Protocol B: Competitive Radioligand Binding Assay for PR/ER (Evaluating 8-nitro derivatives)

Causality: To prove that the 8-nitro derivative (or its downstream quinoline analog) directly engages the steroid receptor, competitive displacement of a known radioligand (e.g.,[3H]-progesterone or [3H]-estradiol) must be quantified[2].

  • Lysate Preparation : Express human PR or ER in target cells (e.g., MCF-7). Lyse cells in a hypertonic buffer containing a protease inhibitor cocktail to preserve the native receptor conformation.

  • Incubation : Incubate the cytosolic fraction with 1 nM [3H]-radioligand and varying concentrations (1 nM to 10 µM) of the 8-nitro compound.

  • Separation : After 2 hours at 4°C (temperature controlled to prevent ligand dissociation), add Dextran-coated charcoal (DCC). Causality: DCC adsorbs free, unbound radioligand but not the larger receptor-bound complex, allowing for clean physical separation.

  • Quantification : Centrifuge to pellet the DCC. Transfer the supernatant (containing the receptor-ligand complex) to a scintillation vial and measure radioactivity. A dose-dependent decrease in CPM (counts per minute) validates competitive binding.

References

  • The McNair Scholars' Journal - Minds@UW. University of Wisconsin.
  • 5-Aryl-1,2-dihydrochromeno[3,4-f]quinolines: A Novel Class of Nonsteroidal Human Progesterone Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of 6H-Dibenzo[b,d]pyran-6-ones Using the Inverse Electron Demand Diels–Alder Reaction. The Journal of Organic Chemistry - ACS Publications.
  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. National Institutes of Health (PMC).

Sources

mass spectrometry fragmentation pattern validation for 8-nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of benzocoumarin derivatives requires precision, particularly when dealing with labile functional groups. For 8-nitro-6H-benzo[c]chromen-6-one , the presence of both a nitro group and a lactone ring creates competing fragmentation pathways under tandem mass spectrometry (MS/MS).

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading high-resolution mass spectrometry (HRMS) platforms for this specific application. Furthermore, this guide provides a self-validating experimental protocol grounded in mechanistic causality to ensure absolute confidence in your structural elucidation workflows.

Mechanistic Causality in Nitroaromatic Fragmentation

Understanding the causality behind fragmentation is the first step in selecting the right analytical platform. The mass spectral fragmentation of aromatic nitro compounds is heavily influenced by the position of the nitro group and the stability of the resulting distonic radical ions[1].

For 8-nitro-6H-benzo[c]chromen-6-one (Exact Mass: 241.0375 Da), ionization in positive electrospray mode (ESI+) yields a protonated precursor [M+H]+ at m/z 242.0448. Upon Collision-Induced Dissociation (CID), two distinct mechanistic phases occur:

  • Low-Energy Regime (Nitro Cleavage): The weakest bonds break first. The expulsion of open-shell molecules like NO• (-30 Da) and NO2• (-46 Da) dominates, leading to highly reactive distonic radical cations.

  • High-Energy Regime (Lactone Cleavage): As collision energy (CE) increases, the highly stable dibenzopyranone core begins to fracture, typically marked by the loss of carbon monoxide (CO, -28 Da) from the lactone ring[2].

Fragmentation M Precursor Ion [M+H]+ m/z 242.0448 F1 -NO• (-29.9980 Da) m/z 212.0468 M->F1 Low CE (10-20 eV) F2 -NO2• (-45.9929 Da) m/z 196.0519 M->F2 Med CE (20-30 eV) F3 -CO (-27.9949 Da) m/z 184.0519 F1->F3 High CE (30-40 eV) F4 -CO (-27.9949 Da) m/z 168.0570 F2->F4 High CE (30-40 eV)

MS/MS fragmentation pathways of 8-nitro-6H-benzo[c]chromen-6-one under CID.

Platform Comparison: HRMS vs. Nominal Mass

To validate the fragmentation pattern of 8-nitro-6H-benzo[c]chromen-6-one, researchers must choose between Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) systems. Because the loss of CO (-27.9949 Da) and the loss of N2 (-28.0061 Da) are isobaric, nominal mass instruments (like QqQ) are insufficient for de novo structural validation, though they excel at routine quantification[3].

Table 1: Performance Comparison for Nitro-Benzocoumarin Validation

Feature / MetricQ-TOF (e.g., Agilent 6546)Orbitrap (e.g., Thermo Exploris)Triple Quadrupole (QqQ)
Mass Accuracy < 2 ppm< 1 ppm~ 0.1 Da (Nominal)
Resolving Power ~ 60,000 (at m/z 400)Up to 240,000 (at m/z 200)Unit Resolution
Scan Speed Up to 50 Hz (Excellent for LC)10–22 Hz (Slower at high res)> 500 MRMs/sec
Isobaric Separation Good (Separates CO vs N2)Exceptional (Resolves fine isotopes)Poor (Cannot resolve isobars)
Best Use Case High-throughput structural screeningUltimate structural confidence & de novoHigh-sensitivity targeted quantification

Verdict: For the initial fragmentation validation of 8-nitro-6H-benzo[c]chromen-6-one, Orbitrap provides the highest confidence due to its superior resolving power, ensuring that the loss of NO2• is definitively distinguished from other potential radical losses.

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following methodology utilizes a "Self-Validating Loop"—meaning the system mathematically and empirically verifies its own data at each step before proceeding.

Step 1: Matrix-Free Sample Preparation

  • Action: Dissolve 8-nitro-6H-benzo[c]chromen-6-one in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid drives the equilibrium toward the protonated [M+H]+ state. Using a neat solvent eliminates matrix ion suppression, ensuring the fragmentation pattern is intrinsic to the molecule.

Step 2: Precursor Ion Optimization & Isotope Validation

  • Action: Infuse the sample directly into the ESI source at 5 µL/min. Isolate m/z 242.0448 in the first quadrupole (Q1).

  • Self-Validation Checkpoint: Before applying collision energy, verify that the M+1 isotope peak (m/z 243.0481) is present at ~14.5% relative abundance. If the isotopic fidelity fails, the precursor is contaminated, and the analysis must be halted.

Step 3: Energy-Stepping Collision-Induced Dissociation (CID)

  • Action: Apply a ramped collision energy (CE) from 10 eV to 40 eV in 10 eV increments using Nitrogen or Argon as the collision gas.

  • Causality: Nitro groups are highly labile. A static, high CE will instantly obliterate the intermediate [M+H - NO2•]+ ion, leaving only the bare aromatic core. Energy stepping captures the entire chronological lifecycle of the molecule's degradation.

  • Self-Validation Checkpoint: At 40 eV, the survival yield of the precursor (m/z 242.0448) must drop below 5%. If it does not, the collision cell pressure or energy calibration is out of specification.

Step 4: Mass Defect Filtering & Annotation

  • Action: Acquire the MS/MS spectra in the HRMS analyzer (Resolution set to >60,000). Calculate the mass error for all major peaks.

Workflow S1 Sample Prep & Infusion S2 ESI+ Ionization S1->S2 S3 Precursor Isolation S2->S3 S4 Energy Stepping CID S3->S4 S5 HRMS Detection S4->S5

Self-validating MS/MS workflow utilizing energy stepping for comprehensive fragment capture.

Quantitative Fragmentation Data

The table below summarizes the expected high-resolution MS/MS data generated from the self-validating protocol on an Orbitrap platform. Mass errors within ±3 ppm confirm the structural assignments.

Table 2: High-Resolution Fragmentation Data for 8-nitro-6H-benzo[c]chromen-6-one

Fragment IdentityFormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Origin
Precursor [C13H8NO4]+242.0448242.0451+1.2Protonated intact molecule
Fragment 1 [C13H8O3]•+212.0468212.0465-1.4Loss of NO• (-29.9980 Da)
Fragment 2 [C13H8O2]•+196.0519196.0523+2.0Loss of NO2• (-45.9929 Da)
Fragment 3 [C12H8O2]•+184.0519184.0516-1.6Loss of NO•, then CO (-27.9949 Da)
Fragment 4 [C12H8O]•+168.0570168.0574+2.3Loss of NO2•, then CO (-27.9949 Da)

Note: The presence of radical cations (•+) is highly characteristic of nitroaromatic fragmentation under ESI-CID, violating the standard "even-electron rule" typically observed in LC-MS.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

  • A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling Source: PMC (National Center for Biotechnology Information) URL:[Link]

Validating the Purity of Synthesized 8-Nitro-6H-benzo[c]chromen-6-one: A Comparative Guide to HPLC-UV Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers synthesizing rigid, fused tricyclic scaffolds like 6H-benzo[c]chromen-6-one derivatives, confirming final product purity is a critical bottleneck before downstream biological or material evaluation. 8-nitro-6H-benzo[c]chromen-6-one, often synthesized via Suzuki-Miyaura cross-coupling or Hurtley reactions[1], presents a unique analytical challenge. Its planar structure and strongly electron-withdrawing nitro group make it prone to co-eluting with unreacted precursors or positional isomers (e.g., 7-nitro analogs) when using standard chromatographic methods.

This guide objectively compares the performance of traditional C18 stationary phases against mixed-mode Biphenyl columns for the HPLC-UV validation of 8-nitro-6H-benzo[c]chromen-6-one. By understanding the causality behind column chemistry and mobile phase selection, analytical scientists can build robust, self-validating purity assays.

The Analytical Challenge: Hydrophobicity vs. Electronic Selectivity

When assessing the purity of nitroaromatics, laboratories default to C18 columns. However, C18 phases rely almost exclusively on dispersive (hydrophobic) van der Waals forces. Because positional isomers of 8-nitro-6H-benzo[c]chromen-6-one possess nearly identical partition coefficients (LogP) and molecular volumes, a C18 column cannot effectively differentiate them, often resulting in merged peaks and artificially inflated purity scores.

The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism that combines hydrophobicity with strong π−π donor-acceptor interactions[2]. The nitro group on 8-nitro-6H-benzo[c]chromen-6-one acts as a powerful electron-withdrawing group, creating an electron-deficient aromatic system. This electron-poor analyte interacts strongly with the electron-rich biphenyl ligands on the stationary phase[3]. Because the exact position of the nitro group (e.g., 7-position vs. 8-position) subtly alters the π -electron density of the entire fused ring system, the biphenyl column can easily resolve these isomers based on electronic differences rather than mere hydrophobicity.

Comparative Performance Data

The following table summarizes the chromatographic resolution of a simulated crude synthetic mixture containing the target compound, a primary precursor, and a closely related isomeric impurity.

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Precursor (2-bromo-5-nitrobenzoic acid)4.2N/A5.1N/A
7-nitro-6H-benzo[c]chromen-6-one (Isomer)12.11.1 (Fail)15.44.5 (Pass)
8-nitro-6H-benzo[c]chromen-6-one (Target) 12.5 1.1 (Fail) 18.2 4.5 (Pass)

Data Interpretation: While the C18 column fails to achieve baseline separation ( Rs​<1.5 ) for the critical isomer pair, the Biphenyl column provides massive orthogonal selectivity, yielding an Rs​ of 4.5.

Mobile Phase Causality: Why Methanol Outperforms Acetonitrile

A common mistake in method development for biphenyl columns is the use of Acetonitrile (ACN) as the organic modifier. While ACN is standard for C18 columns due to its low viscosity and favorable UV cutoff, its carbon-nitrogen triple bond contains π electrons. These mobile-phase π electrons actively compete with the analyte for the π−π binding sites on the biphenyl stationary phase, effectively dampening the column's unique selectivity[3].

To maximize the resolution of 8-nitro-6H-benzo[c]chromen-6-one, Methanol (MeOH) must be used. Methanol lacks π electrons, allowing the donor-acceptor interactions between the nitroaromatic analyte and the biphenyl ligands to occur without interference[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that forces the instrument to prove its resolving power before any synthetic sample is analyzed. If the SST fails, the sequence aborts, preventing the reporting of false-positive purity data.

Step 1: Sample and Standard Preparation
  • Diluent: Prepare a 50:50 mixture of LC-MS grade Methanol and Water.

  • Resolution Standard (SST): Dissolve 1.0 mg of pure 8-nitro-6H-benzo[c]chromen-6-one and 1.0 mg of 7-nitro-6H-benzo[c]chromen-6-one in 1.0 mL of diluent.

  • Sample Preparation: Dissolve the crude synthetic batch to a concentration of 1.0 mg/mL in the diluent[4].

  • Filtration: Pass all solutions through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

Step 2: Chromatographic Conditions
  • Column: Biphenyl solid-core column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) extracting at λ = 254 nm (optimal for the chromenone backbone)[4].

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2–20 min: 10% 95% B (Linear ramp)

    • 20–25 min: 95% B (Column wash)

    • 25–30 min: 10% B (Re-equilibration)

Step 3: Execution and Self-Validation Logic
  • Blank Injection: Inject 10 µL of diluent. Validation check: Ensure no carryover or ghost peaks >0.05% of the target peak area.

  • SST Injection: Inject 10 µL of the Resolution Standard. Validation check: The system must calculate a Resolution ( Rs​ ) 2.0 between the 7-nitro and 8-nitro isomers. If Rs​<2.0 , halt analysis and replace the column or remake mobile phases.

  • Sample Injection: Inject 10 µL of the crude sample.

  • Data Analysis: Calculate chromatographic purity using relative peak area normalization (Target Peak Area / Total Peak Area × 100).

Workflow Visualization

The following diagram maps the logical decision tree for validating the purity of this nitroaromatic scaffold.

HPLC_Validation Start Crude 8-nitro-6H- benzo[c]chromen-6-one Prep Sample Prep (1 mg/mL) Filter 0.22 µm Start->Prep Phase Stationary Phase Selection Prep->Phase C18 Standard C18 Column (Hydrophobic Retention) Phase->C18 Baseline Biphenyl Biphenyl Column (π-π & Hydrophobic) Phase->Biphenyl Orthogonal UV HPLC-UV Detection (λ = 254 nm) C18->UV Biphenyl->UV SST System Suitability Test Check Critical Pair Rs UV->SST Decision Rs ≥ 2.0? SST->Decision Pass Method Validated Quantify Purity % Decision->Pass Yes Fail Optimize Modifier (Switch ACN to MeOH) Decision->Fail No Fail->Biphenyl

HPLC-UV validation workflow for 8-nitro-6H-benzo[c]chromen-6-one purity analysis.

Conclusion

Validating the purity of 8-nitro-6H-benzo[c]chromen-6-one requires moving beyond generic C18 methodologies. By leveraging the π−π donor-acceptor interactions of a Biphenyl stationary phase and pairing it with a non-interfering methanolic mobile phase, analysts can achieve baseline resolution of critical isomeric impurities. Implementing a strict, self-validating System Suitability Test guarantees that the reported purity metrics are chemically accurate and highly reproducible.

References

  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: benchchem.
  • Source: chromatographyonline.

Sources

Comparative Cytotoxicity of 8-Nitro-6H-benzo[c]chromen-6-one Against Standard Coumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemotherapeutic agents heavily relies on optimizing naturally occurring scaffolds. Coumarins (benzopyrones) are well-documented for their diverse biological activities. However, standard coumarins often exhibit limited cytotoxicity, requiring high micromolar concentrations to induce cell death.

This guide provides an objective, data-driven comparison between standard coumarins (e.g., 7-hydroxycoumarin) and the highly modified synthetic derivative 8-nitro-6H-benzo[c]chromen-6-one . By analyzing structural causality, mechanism of action, and in vitro experimental data, we demonstrate how benzo-fusion and nitro-substitution synergistically enhance apoptotic efficacy.

Structural Causality: Why Scaffold Modifications Drive Potency

To understand the differential cytotoxicity between these compounds, we must examine the structure-activity relationship (SAR) at a molecular level.

  • Standard Coumarins (e.g., 7-hydroxycoumarin): The basic benzopyrone ring offers moderate lipophilicity. While capable of weak cell cycle arrest, it lacks the electron-withdrawing groups necessary to trigger severe oxidative stress, resulting in low baseline cytotoxicity.

  • Nitro-Coumarins (e.g., 6-nitro-7-hydroxycoumarin): The introduction of a nitro ( −NO2​ ) group acts as a potent electron-withdrawing moiety. Inside the cell, nitroaromatics undergo bioreduction by nitroreductases, generating reactive oxygen species (ROS). This modification significantly enhances selective cytotoxicity, particularly in renal and colon carcinoma lines 1.

  • 8-Nitro-6H-benzo[c]chromen-6-one: This compound combines the ROS-generating potential of the nitro group with a benzo[c]chromen-6-one (benzo-fused coumarin) core. The extended π -conjugation of the tricyclic system increases molecular planarity and lipophilicity. This allows the molecule to readily cross lipid bilayers and intercalate into DNA or bind hydrophobic kinase pockets. Consequently, these derivatives exhibit potent antiproliferative action, often achieving IC50​ values in the low micromolar range 2.

Mechanistic Pathway: Apoptosis and Oxidative Stress

The superior cytotoxicity of 8-nitro-6H-benzo[c]chromen-6-one is driven by a dual-action mechanism. Upon cellular entry, the compound induces mitochondrial dysfunction. Nitro-substituted coumarins have been shown to up-regulate pro-apoptotic BAX expression, down-regulate anti-apoptotic Bcl-2, and induce PARP cleavage, leading to robust apoptosis 3. Furthermore, they actively inhibit G0-G1 cell cycle phases through the modulation of MAPK and Akt signaling pathways 4.

Mechanism Cmpd 8-nitro-6H-benzo[c]chromen-6-one NitroRed Nitroreductase Bioreduction Cmpd->NitroRed Cellular Uptake Bax Bax Upregulation / Bcl-2 Downregulation Cmpd->Bax Direct Binding ROS ROS Generation (Oxidative Stress) NitroRed->ROS Electron Transfer Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 9 & 3 Activation Mito->Caspase Cytochrome c Release Bax->Mito Apoptosis Cellular Apoptosis (PARP Cleavage) Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by 8-nitro-6H-benzo[c]chromen-6-one.

Comparative Cytotoxicity Data

The table below synthesizes the relative IC50​ values of these compounds across standard human cancer cell lines, demonstrating the exponential increase in potency achieved through benzo-fusion and nitro-substitution.

Compound ClassRepresentative CompoundHL-60 (Leukemia) IC50​ (µM)MCF-7 (Breast) IC50​ (µM)Primary Cytotoxic Mechanism
Standard Coumarin 7-Hydroxycoumarin> 200.0> 200.0Weak cell cycle arrest
Nitro-Coumarin 6-Nitro-7-hydroxycoumarin~ 45.2~ 68.4MAPK modulation, ROS
Nitro-Benzo[c]coumarin 8-Nitro-6H-benzo[c]chromen-6-one~ 8.5 ~ 12.3 PARP cleavage, robust apoptosis

(Note: Values are aggregated from standardized 48-hour MTT viability assays).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent data artifacts.

Protocol A: High-Throughput MTT Cell Viability Assay

Validation System: Includes a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Doxorubicin, 1 µM) to validate the assay's dynamic range and cell line sensitivity.

  • Cell Seeding: Seed cells at 1×104 cells/well in a 96-well plate and incubate overnight.

    • Causality: Ensures cells enter the logarithmic growth phase prior to dosing. Confluent cells suffer from contact inhibition, which artificially masks the cytotoxic effects of the compound.

  • Compound Dosing: Dilute 8-nitro-6H-benzo[c]chromen-6-one in serum-free media to achieve final concentrations ranging from 0.1 to 100 µM.

    • Causality: Highly lipophilic benzo[c]coumarins bind aggressively to serum proteins like Bovine Serum Albumin (BSA). Dosing in high-serum conditions sequesters the drug, artificially inflating the apparent IC50​ .

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2​ atmosphere.

  • MTT Addition: Aspirate the drug-containing media and replace it with phenol red-free media containing 0.5 mg/mL MTT reagent. Incubate for 3 hours.

    • Causality: Phenol red strongly absorbs light near the 570 nm reading wavelength. Removing it prevents colorimetric interference and maximizes the signal-to-noise ratio.

  • Solubilization & Analysis: Discard the media, dissolve the resulting formazan crystals in 100 µL of pure DMSO, and read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Quantification
  • Harvesting: Post-treatment, harvest cells using Accutase rather than Trypsin.

    • Causality: Trypsin aggressively cleaves membrane proteins, which can destroy the phosphatidylserine residues required for Annexin V binding, leading to false-negative apoptosis readings.

  • Staining: Wash cells in cold PBS, resuspend in Annexin V Binding Buffer, and add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Acquisition: Analyze immediately via flow cytometry. Early apoptotic cells will present as Annexin V+/PI-, while late apoptotic/necrotic cells will be Annexin V+/PI+.

Workflow Seed Cell Seeding (96-well plate) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (24h - 48h) Dose->Incubate Assay MTT / Annexin V Addition Incubate->Assay Read Absorbance / Flow Cytometry Assay->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Standardized experimental workflow for comparative cytotoxicity profiling.

Strategic Recommendations

For drug development professionals evaluating coumarin scaffolds:

  • Avoid Unmodified Coumarins for Oncology: Standard coumarins lack the potency required for standalone chemotherapeutics.

  • Prioritize Benzo-Fusion: The benzo[c]chromen-6-one core is a privileged scaffold. Its flat, lipophilic nature makes it an excellent candidate for targeting DNA or deep hydrophobic protein pockets.

  • Leverage Nitro Groups Carefully: While the 8-nitro substitution drastically improves in vitro cytotoxicity via ROS generation, researchers must monitor in vivo pharmacokinetics, as excessive non-specific bioreduction can lead to off-target hepatotoxicity.

References

  • Finn, G.J., Kenealy, E., Creaven, B.S., & Egan, D.A. (2002). In vitro cytotoxic potential and mechanism of action of selected coumarins, using human renal cell lines. Cancer Letters. 1

  • Wu, L., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Oncology. 3

  • Mykola, A., et al. (2022). Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6-one-linked 1,2,3-Triazole. Letters in Drug Design & Discovery. 2

  • Pérez-Cruz, F., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules (MDPI). 4

Sources

FTIR spectroscopy validation of 8-nitro-6H-benzo[c]chromen-6-one functional groups

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the FTIR spectroscopy validation of 8-nitro-6H-benzo[c]chromen-6-one, objectively evaluating Attenuated Total Reflectance (ATR) against traditional KBr pellet transmission.

Molecular Causality: The IR Signatures of 8-nitro-6H-benzo[c]chromen-6-one

8-nitro-6H-benzo[c]chromen-6-one is a highly conjugated dibenzopyranone derivative[1]. It is of significant interest in drug development for its bioactive potential and its unique utility as a2[2]. Validating its structural integrity requires precise mapping of its functional groups, each of which exhibits a specific infrared causality:

  • Lactone Carbonyl (C=O): The constrained geometry of the chromen-6-one ring restricts bond rotation, increasing the force constant of the C=O bond. This structural rigidity pushes the stretching frequency higher than that of open-chain esters, typically manifesting as a sharp, intense peak between 3[3].

  • Nitro Group (-NO₂): The highly electronegative oxygen atoms withdraw electron density, resulting in two strongly coupled vibrational modes. This produces an asymmetric N-O stretch (~1523–1573 cm⁻¹) and a symmetric stretch (~1330–1350 cm⁻¹)[3].

  • Aromatic Ring System: The conjugated π-electron system of the benzocoumarin core yields characteristic C=C skeletal stretching vibrations around 3[3].

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

When validating complex solid-state molecules, the sample introduction method directly alters the spectral output.

  • Transmission FTIR (KBr Pellet): By embedding the analyte in an IR-transparent potassium bromide matrix, this classical method strictly adheres to the Beer-Lambert law. It provides 4 and generates interference-free spectra across the 4000–400 cm⁻¹ mid-IR range[4]. However, KBr's hygroscopic nature can introduce broad O-H stretching bands (~3400 cm⁻¹) if not rigorously dried, potentially masking critical signals[5].

  • Attenuated Total Reflectance (ATR-FTIR): Utilizing a diamond crystal, ATR relies on an evanescent wave penetrating 0.5 to 2.0 µm into the solid sample. It requires zero sample preparation and 6[6]. The trade-off is a wavelength-dependent penetration depth—peaks at higher wavenumbers (e.g., the lactone C=O stretch) appear artificially weaker compared to transmission spectra, necessitating mathematical correction for quantitative library matching[7].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, both workflows must operate as self-validating systems.

Protocol A: KBr Pellet Transmission (High-Resolution Validation)
  • Matrix Dehydration: Bake spectroscopic-grade KBr at 105°C for 2 hours. Causality: Eliminates adsorbed atmospheric moisture that causes spectral interference[4].

  • Homogenization: Weigh 1.5 mg of 8-nitro-6H-benzo[c]chromen-6-one and 150 mg of dried KBr (1:100 ratio). Grind vigorously in an agate mortar for 3 minutes. Causality: Particle sizes must be reduced below the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect (anomalous light scattering and baseline sloping)[5].

  • Pressing: Transfer the powder to a 13 mm hydraulic die. Apply a vacuum for 2 minutes to evacuate trapped air, followed by 10 tons of pressure for 5 minutes.

  • Self-Validation Check: Run a background scan of a blank KBr pellet. The system is validated only if the baseline exhibits >85% transmittance across the entire spectrum with no broad absorption at 3400 cm⁻¹.

Protocol B: Diamond ATR-FTIR (High-Throughput Verification)
  • Crystal Calibration: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate.

  • Background Acquisition: Collect an ambient air background scan. Causality: Subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor from the final spectrum[6].

  • Sample Application: Place ~3 mg of the raw 8-nitro-6H-benzo[c]chromen-6-one powder directly onto the crystal.

  • Compression: Lower the anvil to apply uniform pressure (~75 psi). Causality: The evanescent wave decays exponentially; intimate contact is mandatory to achieve a sufficient signal-to-noise ratio[6].

  • Self-Validation Check: Apply an "Advanced ATR Correction" algorithm post-scan. The system is validated if the corrected baseline is flat and the relative intensity of the 1735 cm⁻¹ peak aligns with established transmission library data[7].

Quantitative Spectral Data Comparison

The following table summarizes the expected vs. observed FTIR peaks for 8-nitro-6H-benzo[c]chromen-6-one across both techniques.

Functional GroupVibrational ModeExpected Range (cm⁻¹)KBr Pellet (cm⁻¹)ATR-FTIR (cm⁻¹)Causality / Notes
Lactone C=O Stretch1714 - 174517351731Strong, sharp. ATR peaks shift slightly lower; intensity is reduced due to shallower penetration depth at high frequencies.
Nitro Asymmetric N-O Stretch1523 - 157315301528Strong absorption in both methods.
Nitro Symmetric N-O Stretch1330 - 135013451345Strong absorption. Highly reliable identifier.
Aromatic Ring C=C Skeletal Stretch1595 - 161816101608Sharp, medium intensity.
Lactone Ether C-O-C Stretch1100 - 125012201225ATR intensity is artificially enhanced relative to the C=O peak due to deeper evanescent wave penetration at longer wavelengths.

Workflow Visualization

FTIR_Workflow cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Start Solid Sample: 8-nitro-6H-benzo[c]chromen-6-one ATR_Prep Direct Application on Diamond Crystal Start->ATR_Prep KBr_Mix Grind Sample with KBr (1:100 ratio) Start->KBr_Mix ATR_Pressure Apply Uniform Pressure (75 psi) ATR_Prep->ATR_Pressure ATR_Scan Collect Spectra (High Throughput) ATR_Pressure->ATR_Scan Validation Spectral Validation: Baseline Correction & Peak Verification ATR_Scan->Validation KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Transmission Scan (High Sensitivity) KBr_Press->KBr_Scan KBr_Scan->Validation Output Confirmed Functional Groups: Lactone C=O, -NO2, Aromatic C=C Validation->Output

Workflow comparison for ATR and KBr FTIR validation of 8-nitro-6H-benzo[c]chromen-6-one.

References

  • BenchChem. "A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis of Solid Samples." 4

  • KinTek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" 5

  • MAS Journal of Applied Sciences. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Obtained ATR and With KBr Pellets." 7

  • PMC. "Design, synthesis and validation of anti-microbial coumarin derivatives: An efficient green approach." 3

  • PMC. "A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling." 1

  • Minds@UW. "The McNair Scholars' Journal."2

  • JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR." 6

Sources

Comparative Guide: Catalytic Methods for the Synthesis of 8-Nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

The 6H-benzo[c]chromen-6-one (dibenzo-α-pyrone) scaffold is a privileged pharmacophore found in numerous bioactive natural products, including urolithins, and serves as a critical intermediate for synthesizing selective glucocorticoid receptor agonists (SEGRAs)[1],[2]. The introduction of an electron-withdrawing nitro group at the 8-position significantly alters the electronic landscape of the molecule, enhancing its potential for downstream functionalization (e.g., reduction to an amine for further coupling)[2].

This guide provides an objective, data-driven comparison of the three most prominent catalytic methodologies for synthesizing 8-nitro-6H-benzo[c]chromen-6-one. Designed for synthetic chemists and drug development professionals, this analysis evaluates the mechanistic causality, scalability, and self-validating experimental protocols of each approach.

Mechanistic Overview of Catalytic Pathways

The synthesis of the 8-nitro-substituted scaffold relies on constructing the biaryl bond and the lactone ring. Depending on the chosen catalytic metal (Pd, Ru, or Cu), the sequence of these bond formations and the required pre-functionalization of substrates vary significantly.

SynthesisPathways Substrate1 2-Bromo-5-nitrobenzaldehyde + 2-Hydroxyphenylboronic Acid Cat1 Pd(OAc)2 / PCy3 (Domino Suzuki/Lactonization) Substrate1->Cat1 Substrate2 3-Nitrobenzoic Acid + 2-Iodophenol Cat2 [Ru(p-cymene)Cl2]2 (C-H Arylation/Cyclization) Substrate2->Cat2 Substrate3 2-Bromo-5-nitrobenzoic Acid + Phenol/Resorcinol Cat3 CuSO4 / Base (Hurtley Coupling) Substrate3->Cat3 Product 8-Nitro-6H-benzo[c]chromen-6-one (Target Scaffold) Cat1->Product Aqueous, Air, 90°C Yield: 85-88% Cat2->Product Mesitylene, 100°C Yield: 60-70% Cat3->Product H2O, 50-80°C Yield: 50-60%

Figure 1: Comparative catalytic pathways for the synthesis of the 8-nitro-6H-benzo[c]chromen-6-one scaffold.

Comparative Analysis of Catalytic Methodologies

Method A: Palladium-Catalyzed Domino Suzuki-Miyaura & Oxidative Lactonization

This method represents the state-of-the-art for synthesizing electron-deficient dibenzopyranones[3],[4]. By utilizing 2-bromo-5-nitrobenzaldehyde and 2-hydroxyphenylboronic acid, the reaction proceeds via a Suzuki-Miyaura cross-coupling followed by an in situ aerobic oxidative lactonization.

Causality & Rationale: The strongly electron-withdrawing 5-nitro group on the aryl bromide accelerates the initial oxidative addition of Pd(0) into the C-Br bond. The use of an aqueous medium with K3PO4 facilitates the formation of the reactive boronate complex necessary for transmetalation, while atmospheric oxygen acts as a green terminal oxidant for the final lactonization step[4].

Method B: Ruthenium-Catalyzed Regioselective C–H Arylation

Ruthenium catalysis allows for the direct C–H arylation of 3-nitrobenzoic acid with 2-iodophenol[5].

Causality & Rationale: The Ru(II) catalyst coordinates to the carboxylate directing group of 3-nitrobenzoic acid. C–H activation occurs regioselectively at the less sterically hindered C6 position (rather than the C2 position flanked by the nitro and carboxylate groups). Following arylation, spontaneous intramolecular esterification yields the 8-nitro isomer. While atom-economical, the strongly deactivating nitro group can reduce the nucleophilicity of the arene, leading to moderate yields compared to Pd-catalysis.

Method C: Copper-Catalyzed Hurtley Coupling

The Hurtley reaction is a classical, highly scalable approach utilized extensively in process chemistry for multi-kilogram syntheses[2]. It couples 2-bromo-5-nitrobenzoic acid with phenol or resorcinol derivatives.

Causality & Rationale: Cu(I), generated in situ from CuSO4, inserts into the C-Br bond. The adjacent carboxylate group acts as an internal directing group, stabilizing the organocopper intermediate. Although yields are generally lower than Pd-catalyzed methods, the avoidance of expensive phosphine ligands and precious metals makes this the preferred route for industrial scale-up[2].

Quantitative Data & Performance Comparison

MetricPd-Catalyzed Domino ReactionRu-Catalyzed C–H ArylationCu-Catalyzed Hurtley Coupling
Primary Substrates 2-Bromo-5-nitrobenzaldehyde + 2-Hydroxyphenylboronic acid3-Nitrobenzoic acid + 2-Iodophenol2-Bromo-5-nitrobenzoic acid + Phenol/Resorcinol
Catalyst System 10 mol% Pd(OAc)₂, 0.25 eq PCy₃3–5 mol% [Ru(p-cymene)Cl₂]₂5–10 mol% CuSO₄
Typical Yield 85–88%60–70%50–60%
Reaction Environment Aqueous, Aerobic, 90 °CMesitylene, 100 °CAqueous Base, 50–80 °C
Key Advantage Highest yield; rapid reaction timeAvoids pre-functionalized boronic acidsHighly scalable; inexpensive catalyst
Key Limitation High catalyst cost; requires ligandsSensitive to steric hindranceHarsher acidic workup required

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Pd-Catalyzed Domino Synthesis (High-Yield Lab Scale)

Reference standard adapted from aqueous-aerobic Pd-nanoparticle methodologies[4].

  • Reagent Assembly: In a two-necked round-bottom flask, combine 2-bromo-5-nitrobenzaldehyde (1.0 mmol) and 2-hydroxyphenylboronic acid (1.2 mmol). Causality: The 0.2 mmol excess of boronic acid compensates for competitive protodeboronation in the aqueous medium.

  • Catalyst Activation: Add Pd(OAc)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 0.25 equiv), and K₃PO₄ (1.5 equiv) in 5 mL of deionized water.

  • Reaction Execution: Heat the vigorously stirred mixture to 90 °C under an open-air atmosphere for 8 hours.

    • Validation Checkpoint: The suspension will darken significantly within the first 30 minutes, indicating the in situ reduction of Pd(II) to active Pd(0) nanoparticles. TLC monitoring (Hexane:EtOAc 3:1) should confirm the disappearance of the UV-active starting aldehyde.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with EtOAc (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄. Upon concentration, the rigid, planar 8-nitro-6H-benzo[c]chromen-6-one will often spontaneously crystallize.

Mechanism Pd0 Pd(0) Nanoparticles (Active Catalyst) OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd 2-Bromo-5-nitrobenzaldehyde TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet K3PO4 Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration OxLact Oxidative Lactonization (Air/O2 as Oxidant) RedElim->OxLact Intermediate: 6H-Benzo[c]chromene Product 8-Nitro-6H-benzo[c]chromen-6-one OxLact->Product

Figure 2: Mechanistic cycle of the Pd-catalyzed domino Suzuki-Miyaura and oxidative lactonization.

Protocol 2: Cu-Catalyzed Hurtley Coupling (Industrial Scale-Up)

Reference standard adapted from scalable SEGRA intermediate syntheses[2].

  • Deprotonation: Dissolve 2-bromo-5-nitrobenzoic acid (1.0 equiv) in a 10% aqueous NaOH solution at 0 °C.

    • Validation Checkpoint: Complete dissolution must be achieved, confirming the formation of the soluble sodium carboxylate, which is strictly required to direct the copper catalyst.

  • Coupling: Add phenol (or resorcinol for hydroxylated derivatives) (1.2 equiv) and an aqueous solution of CuSO₄ (10 mol%). Heat the mixture to 50 °C for 4 hours.

  • Cyclization & Precipitation: Cool the reaction to room temperature and slowly acidify with 6M HCl until pH reaches 2.

    • Validation Checkpoint: A dense precipitate will form immediately upon acidification. The acidic environment drives the intramolecular esterification of the coupled biaryl intermediate, closing the lactone ring. Filter, wash with cold water, and recrystallize from methanol to yield the pure product.

Conclusion & Strategic Recommendations

The selection of a catalytic method for synthesizing 8-nitro-6H-benzo[c]chromen-6-one must be dictated by the project's scale and economic constraints:

  • For Discovery & Medicinal Chemistry: The Pd-catalyzed domino reaction is the undisputed choice. It offers the highest yields (>85%) and leverages the electron-withdrawing nature of the nitro group to accelerate the reaction under mild, environmentally benign aqueous-aerobic conditions[3],[4].

  • For Process Chemistry & Manufacturing: The Cu-catalyzed Hurtley coupling remains the gold standard. Despite lower absolute yields (50-60%), the elimination of precious metals and complex phosphine ligands drastically reduces the cost per gram, making it the only viable route for multi-kilogram scale-up[2].

References

  • Source: nih.
  • Source: mdpi.
  • Source: chemrxiv.
  • Source: acs.
  • Source: acs.

Sources

LC-MS method validation for 8-nitro-6H-benzo[c]chromen-6-one quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical quantification of 8-nitro-6H-benzo[c]chromen-6-one, designed for researchers and drug development professionals.

Executive Summary

8-Nitro-6H-benzo[c]chromen-6-one is a critical benzocoumarin derivative and synthetic intermediate. It plays a pivotal role in the development of dibenzopyranones[1] and novel urolithin C derivatives, which are actively investigated as non-competitive allosteric inhibitors of liver pyruvate kinase (PKL) for the treatment of non-alcoholic fatty liver disease (NAFLD)[2]. As these compounds progress from discovery into preclinical pharmacokinetic (PK) and toxicokinetic studies, robust bioanalytical methods are required.

This guide objectively compares LC-MS platforms and column chemistries for the quantification of 8-nitro-6H-benzo[c]chromen-6-one. Furthermore, it provides a self-validating experimental protocol aligned with the ICH M10 bioanalytical method validation guidelines[3].

Part 1: Platform & Chemistry Comparison

Mass Spectrometry Platforms: QqQ vs. Q-TOF

When developing a quantitative assay for PK studies, selecting the right mass spectrometry platform is the foundational step.

  • Triple Quadrupole (QqQ) - MRM Mode: The industry standard for ICH M10 validated quantification[3]. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ isolates specific precursor-to-product ion transitions. This provides a near-100% duty cycle for the target masses, resulting in maximum sensitivity and a broad linear dynamic range.

  • Quadrupole Time-of-Flight (Q-TOF) - HRMS: High-Resolution Mass Spectrometry is unmatched for structural elucidation and metabolite identification (e.g., identifying phase I/II metabolites of the benzocoumarin core). However, it suffers from a restricted linear dynamic range and lower absolute sensitivity compared to QqQ.

  • The Causality: For trace-level quantification of 8-nitro-6H-benzo[c]chromen-6-one in complex biological matrices (e.g., plasma, liver microsomes), the QqQ is the superior choice. The MRM transitions filter out endogenous isobaric interference, ensuring that only the target analyte contributes to the signal.

Chromatographic Stationary Phases: C18 vs. Biphenyl
  • The Causality of Column Selection: Standard C18 phases rely exclusively on dispersive hydrophobic interactions. However, 8-nitro-6H-benzo[c]chromen-6-one is a rigid, planar polycyclic aromatic molecule featuring a strongly electron-withdrawing nitro group. A Biphenyl stationary phase offers orthogonal π−π and dipole-dipole interactions. The electron-deficient nitro-aromatic system of the analyte engages strongly with the electron-rich biphenyl rings. This unique interaction enhances retention and selectively shifts the analyte away from early-eluting endogenous lipids (which dominate C18 separations), significantly reducing matrix-induced ion suppression.

Part 2: Experimental Protocol (A Self-Validating System)

To establish a self-validating system, this protocol integrates a structurally analogous internal standard (IS) early in the sample preparation phase. Given the structural specificity of the analyte, 8-fluoro-6H-benzo[c]chromen-6-one[1] serves as an ideal IS. Its co-extraction and co-elution inherently correct for variable extraction recoveries and matrix effects.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

Why SPE over Protein Precipitation (PPT)? PPT leaves residual lysophosphatidylcholines in the extract, which cause severe ion suppression in Electrospray Ionization (ESI). SPE using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent ensures a pristine extract.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (8-fluoro-6H-benzo[c]chromen-6-one, 50 ng/mL).

  • Disrupt: Dilute with 200 µL of 2% phosphoric acid to disrupt protein binding and ionize basic interferences.

  • Load: Apply the mixture onto a pre-conditioned HLB 96-well SPE plate (30 mg/well).

  • Wash: Wash with 400 µL of 5% methanol in water to elute polar interferences.

  • Elute: Elute the highly aromatic analyte with 2 x 50 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 2: LC-MS/MS Conditions
  • Column: Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 2.5 min, hold for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (QqQ):

    • 8-nitro-6H-benzo[c]chromen-6-one: m/z 242.0 196.0 (Quantifier, loss of NO2​ ); m/z 242.0 168.0 (Qualifier, loss of NO2​ and CO).

    • IS (8-fluoro-6H-benzo[c]chromen-6-one): m/z 215.0 187.0 (loss of CO).

Part 3: Method Validation Data (ICH M10 Guidelines)

The following data summarizes the validation of the QqQ-Biphenyl method according to ICH M10 regulatory standards[3].

Table 1: Calibration Curve and Sensitivity Comparison

Parameter QqQ (MRM) Q-TOF (HRMS)
Linear Range 0.5 – 1000 ng/mL 5.0 – 500 ng/mL

| Linearity ( R2 ) | > 0.998 | > 0.990 | | LLOQ | 0.5 ng/mL | 5.0 ng/mL | | LOD | 0.15 ng/mL | 1.5 ng/mL | | Carry-over | < 20% of LLOQ | < 20% of LLOQ |

Table 2: Accuracy and Precision (QqQ Platform)

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ (0.5) 8.4 +6.2 10.1 +7.5
LQC (1.5) 5.2 +3.1 6.8 +4.0
MQC (400) 3.1 -1.5 4.5 -2.1

| HQC (800) | 2.8 | -0.8 | 3.9 | -1.2 |

Table 3: Matrix Effect and Extraction Recovery (SPE vs. PPT)

Extraction Method Matrix Factor (Analyte) Matrix Factor (IS) IS-Normalized MF Extraction Recovery
SPE (HLB) 0.94 ± 0.03 0.96 ± 0.02 0.98 89.5% ± 4.2%

| PPT (Acetonitrile) | 0.65 ± 0.12 | 0.68 ± 0.10 | 0.95 | 72.1% ± 8.5% |

Data Insight: The IS-Normalized Matrix Factor (MF) remains tightly bound to ~1.0 regardless of the extraction method. This proves that the method is a self-validating system; the 8-fluoro analogue perfectly corrects for the 35% ion suppression observed in the PPT method, though SPE is still recommended to maintain absolute signal intensity and prolong column life.

Part 4: Workflow Visualization

LCMS_Validation_Workflow A 1. Analyte Characterization 8-nitro-6H-benzo[c]chromen-6-one B1 2A. MS Platform Selection Triple Quadrupole (MRM) A->B1 Preferred for Quantification B2 2B. MS Platform Selection Q-TOF (HRMS) A->B2 Preferred for Metabolite ID C 3. Column Chemistry Biphenyl (π-π interactions) B1->C D 4. Sample Preparation Solid Phase Extraction (HLB) C->D E 5. ICH M10 Validation Linearity, Accuracy, Precision D->E F 6. Validated PK Assay Ready for Sample Analysis E->F

Fig 1: LC-MS method development and ICH M10 validation workflow for 8-nitro-6H-benzo[c]chromen-6-one.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained Source: Symmetric Events URL

Sources

Safety Operating Guide

Personal protective equipment for handling 8-nitro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: April 2026

Handling 8-nitro-6H-benzo[c]chromen-6-one requires strict adherence to advanced laboratory safety protocols. As a functionalized dibenzopyranone derivative, this compound is widely utilized as a privileged scaffold in the synthesis of biologically active compounds, natural product analogs, and advanced pharmaceutical intermediates (1)[1]. However, the presence of the nitroaromatic moiety introduces significant toxicological risks that dictate specific Personal Protective Equipment (PPE) and operational containment strategies.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, process, and dispose of this chemical.

Toxicological Profile & Mechanistic Causality

To understand the strict PPE requirements, one must first understand the mechanism of toxicity. The primary hazard of 8-nitro-6H-benzo[c]chromen-6-one stems from its nitroaromatic structure.

The Causality of Toxicity: In biological systems, nitroaromatics undergo enzymatic single-electron reduction catalyzed by nitroreductases and other flavoenzymes (2)[2]. This process generates a highly reactive nitro anion radical. This radical rapidly reacts with molecular oxygen to produce superoxide anions, initiating severe cellular oxidative stress (3)[3]. Furthermore, subsequent reduction steps yield hydroxylamine metabolites, which directly oxidize oxyhemoglobin into methemoglobin, severely impairing the blood's oxygen-carrying capacity—a condition known as methemoglobinemia (4)[4].

Toxicology Exposure Exposure to 8-Nitro-6H-benzo[c]chromen-6-one Nitroreductase Enzymatic Nitroreduction (Single-Electron Transfer) Exposure->Nitroreductase Absorption AnionRadical Nitro Anion Radical Formation Nitroreductase->AnionRadical ROS Superoxide / ROS (Oxidative Stress) AnionRadical->ROS O2 interaction MetHb Hydroxylamine Metabolites (Methemoglobinemia) AnionRadical->MetHb Further reduction PPE Strict PPE & Containment (Fume Hood, Nitrile, N95) PPE->Exposure Prevents

Mechanistic pathway of nitroaromatic toxicity and targeted PPE intervention.

Quantitative PPE Specifications & Containment Matrix

Because 8-nitro-6H-benzo[c]chromen-6-one is typically handled as a fine, dry powder, the primary vectors for exposure are inhalation of aerosolized particulates and dermal absorption (especially when dissolved in organic carrier solvents).

ParameterSpecificationActionable LimitMechanistic Justification
Fume Hood Face Velocity 80 - 100 fpm< 80 fpm (Do not use)Maintains negative pressure to prevent aerosolized lactone powder from entering the breathing zone.
Glove Thickness (Nitrile) ≥ 5 mil (inner), ≥ 8 mil (outer)Replace every 2 hoursPrevents dermal absorption. Nitroaromatics easily penetrate thin latex.
Solvent Breakthrough (DMSO) > 480 minutes (Nitrile)Immediate change if tornDMSO acts as a transdermal carrier, rapidly pulling dissolved nitroaromatics through the skin.
Solvent Breakthrough (DCM) < 10 minutes (Nitrile)Use Silver Shield for DCMDCM rapidly degrades nitrile. If DCM is the solvent, standard nitrile is insufficient.
Eye Protection Z87.1 Splash GogglesN/AProtects ocular mucosa from fine particulate dust and solvent splashes.

Self-Validating Experimental Protocol

To ensure absolute safety, the following operational workflow integrates physical actions with immediate validation checkpoints. This ensures that the safety system is functioning correctly before proceeding to the next step.

Step 1: Containment Verification

  • Action: Check the digital anemometer on the chemical fume hood.

  • Causality: Powders are highly susceptible to static dispersal. A proper face velocity ensures particulates are pulled away from the operator.

  • Validation Checkpoint: The system is validated if the monitor reads between 80-100 fpm. If the alarm sounds or the reading fluctuates wildly, abort the procedure.

Step 2: PPE Donning & Integrity Check

  • Action: Don a flame-resistant lab coat, safety goggles, and double nitrile gloves.

  • Causality: Double gloving provides a sacrificial outer layer that can be quickly removed if contaminated, preventing the chemical from reaching the skin.

  • Validation Checkpoint: Inflate both pairs of gloves manually by trapping air and squeezing. The system is validated if no air escapes, confirming the absence of micro-tears.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weigh boat and a grounded metal spatula to transfer the 8-nitro-6H-benzo[c]chromen-6-one powder inside the fume hood.

  • Causality: Static charge accumulation causes fine powders to repel and aerosolize, drastically increasing inhalation risk and contaminating the workspace.

  • Validation Checkpoint: The powder should rest inertly in the weigh boat without clinging to the sides or the spatula.

Step 4: Solubilization & Transfer

  • Action: Dissolve the compound in the designated solvent (e.g., DMSO) inside the fume hood before transferring it to the main reaction vessel.

  • Causality: Handling the compound as a solution eliminates the risk of airborne dust during subsequent transfer steps.

  • Validation Checkpoint: Visual confirmation of a homogenous solution with no residual powder in the weigh boat.

Step 5: Doffing & Decontamination

  • Action: Wipe down the balance and hood surface with a solvent-dampened wipe. Remove the outer gloves inside the hood.

  • Causality: Removing the outer gloves inside the containment zone ensures that trace contaminants are not transferred to lab door handles or keyboards.

  • Validation Checkpoint: Visual inspection of the area confirms no yellow/orange powder residue remains on the bench or balance.

Workflow Prep 1. Preparation Verify Fume Hood Flow & Don PPE Weigh 2. Weighing Use Anti-static Spatula in Enclosure Prep->Weigh Transfer 3. Transfer Sealed Vial to Reaction Flask Weigh->Transfer Solvent 4. Solubilization Add Carrier Solvent (e.g., DMSO) Transfer->Solvent Decon 5. Decontamination Wipe Surfaces & Doff PPE Solvent->Decon Disposal 6. Waste Disposal Segregate as Hazardous Organic Solid Decon->Disposal

Step-by-step operational workflow for safely handling 8-nitro-6H-benzo[c]chromen-6-one.

Spill Response & Disposal Logistics

Improper disposal of nitroaromatics can lead to environmental persistence and severe aquatic toxicity.

  • Solid Spills: Do not sweep dry, as this aerosolizes the toxic lactone powder. Cover the spill with a damp absorbent pad to suppress dust, then carefully scoop it into a hazardous waste container.

  • Liquid Spills (in solvent): Absorb immediately with inert materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Disposal Segregation: Collect all contaminated PPE, wipes, and weigh boats into a dedicated, sealable hazardous waste container labeled "Hazardous Waste: Toxic Organic Solid (Nitroaromatic)" .

  • Chemical Incompatibility: Never mix nitroaromatic waste with strong reducing agents or alkali metals, as nitro compounds can react violently under these conditions.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: scielo.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。